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  • Product: (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid
  • CAS: 1773508-02-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine and fluorinated motifs into molecular scaffolds has b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and fluorinated motifs into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] Concurrently, the use of rigid, three-dimensional structures like the cyclobutane ring has gained significant traction as a means to explore novel chemical space and as effective bioisosteres for more traditional moieties like phenyl rings.[3]

(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid emerges at the confluence of these two powerful strategies. This molecule offers a compelling combination of a conformationally constrained cyclobutane core and the electron-withdrawing difluoromethyl group. Understanding the fundamental physicochemical properties of this building block is paramount for researchers and drug development professionals seeking to leverage its potential in creating the next generation of therapeutics. This guide provides a comprehensive overview of these properties, grounded in both theoretical predictions and experimental evidence, and offers detailed protocols for their determination.

Chemical Identity and Structure

The precise stereochemistry of this compound is critical to its utility. The (1r,3r) designation specifies the trans isomer, where the carboxylic acid and difluoromethyl groups reside on opposite faces of the cyclobutane ring.

Caption: Chemical structure of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate formulation strategies.

PropertyValueSource
Molecular Formula C₆H₈F₂O₂[4]
Molecular Weight 150.12 g/mol [4]
CAS Number 1773508-02-3
Appearance Solid (predicted)Inferred from related compounds
Melting Point Not experimentally determinedN/A
Boiling Point Not experimentally determinedN/A
pKa Estimated to be < 4.8Inferred from related fluoroalkyl carboxylic acids[1][2]
LogP (calculated) 0.97 - 1.4, [4][5]
Aqueous Solubility Not experimentally determinedN/A
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid cyclobutane ring and diastereotopic protons. Key expected signals include:

  • -COOH Proton: A broad singlet appearing significantly downfield, typically around 12 ppm, due to the acidic nature of the proton. Its chemical shift can be concentration-dependent.

  • -CHF₂ Proton: A triplet of doublets, arising from coupling to the two fluorine atoms and the adjacent methine proton on the cyclobutane ring.

  • Cyclobutane Protons: A series of complex multiplets in the aliphatic region (approximately 2.0-3.5 ppm). The protons on the carbons bearing the substituents will be further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

  • Carboxyl Carbon (-COOH): A signal in the range of 170-180 ppm.

  • Difluoromethyl Carbon (-CHF₂): A triplet due to one-bond coupling with the two fluorine atoms.

  • Cyclobutane Carbons: Signals in the aliphatic region, with the carbons attached to the electron-withdrawing substituents shifted downfield.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For the -CHF₂ group, a doublet is expected due to coupling with the geminal proton.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the functional groups present:

  • O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ for the carbonyl group.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.

Chemical Stability

While specific stability data for (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid is not extensively documented, studies on analogous trifluoromethyl cyclobutanes have demonstrated good chemical stability.[2][6] These related compounds show no decomposition after treatment with 1 M hydrochloric acid or 1 M sodium hydroxide at room temperature for 24 hours, and are stable upon storage at room temperature for several months.[2][6] It is reasonable to infer that the difluoromethyl analog possesses similar stability under standard laboratory conditions.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, field-proven methodologies for determining the key physicochemical properties of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa, a measure of the acidity of a compound, is a critical parameter in drug development as it influences solubility, absorption, and receptor binding. Potentiometric titration is the gold-standard method for its determination.[7][8]

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Accurately weigh the compound prep2 Dissolve in a suitable solvent (e.g., water/methanol) prep1->prep2 titrate1 Calibrate pH meter prep2->titrate1 titrate2 Titrate with standardized NaOH solution titrate1->titrate2 titrate3 Record pH after each addition of titrant titrate2->titrate3 analysis1 Plot pH vs. volume of titrant titrate3->analysis1 analysis2 Determine the half-equivalence point analysis1->analysis2 analysis3 pH at half-equivalence point = pKa analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) in deionized water.

    • Accurately weigh approximately 15-20 mg of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol may be used.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

    • Place the dissolved sample in a beaker with a magnetic stir bar and begin gentle stirring.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the value along with the total volume of NaOH added.

    • Continue the titration until the pH has passed the equivalence point and begins to plateau.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa of the compound is equal to the pH of the solution at the half-equivalence point.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.

cluster_prep Phase Preparation & Sample cluster_partition Partitioning cluster_analysis Analysis & Calculation prep1 Pre-saturate n-octanol and aqueous buffer prep2 Prepare a stock solution of the compound prep1->prep2 part1 Add compound to the biphasic system prep2->part1 part2 Shake vigorously to reach equilibrium part1->part2 part3 Centrifuge to separate phases part2->part3 analysis1 Measure compound concentration in each phase (e.g., by HPLC-UV) part3->analysis1 analysis2 Calculate P = [Compound]octanol / [Compound]aqueous analysis1->analysis2 analysis3 LogP = log10(P) analysis2->analysis3

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This ensures that the volumes of the two phases do not change during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

  • Partitioning:

    • In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer.

    • Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

    • Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to ensure that equilibrium is reached.

    • Centrifuge the tube to achieve a clean separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A calibration curve should be prepared for the compound in each phase to ensure accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and the formulation of parenteral dosage forms. A common method for determining thermodynamic solubility is the shake-flask method followed by quantification.

cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification incub1 Add excess solid compound to aqueous buffer incub2 Agitate at a constant temperature for 24-48 hours incub1->incub2 sep1 Allow solid to settle incub2->sep1 sep2 Filter or centrifuge to obtain a clear supernatant sep1->sep2 analysis1 Measure compound concentration in the supernatant (e.g., by HPLC-UV) sep2->analysis1 analysis2 Compare to a standard curve to determine solubility analysis1->analysis2

Caption: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Add an excess amount of solid (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid to a vial containing a known volume of the desired aqueous buffer (e.g., deionized water or phosphate buffer at a specific pH). The presence of undissolved solid is essential to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the solid material.

    • Filter the sample through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) or centrifuge at high speed to remove any remaining solid particles.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

    • The measured concentration of the saturated solution represents the aqueous solubility of the compound under the experimental conditions.

Applications in Drug Discovery

The unique structural and electronic features of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid make it a valuable building block in drug discovery programs.[1][3] Its incorporation into lead compounds can offer several advantages:

  • Metabolic Stability: The difluoromethyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.[9]

  • Modulation of Acidity: The electron-withdrawing nature of the difluoromethyl group increases the acidity of the carboxylic acid, which can be fine-tuned to optimize interactions with the target protein.[1]

  • Improved Physicochemical Properties: As a bioisostere for a phenyl ring, the cyclobutane core can lead to reduced lipophilicity and improved solubility, which are often desirable in drug candidates.[3]

  • Novel Chemical Space: The rigid, three-dimensional nature of the cyclobutane scaffold allows for precise positioning of substituents to explore interactions within a binding pocket that may not be accessible with more flexible linkers.[3]

This building block has been utilized in the synthesis of inhibitors for various therapeutic targets, including kinases and proteases.[10]

Conclusion

(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid is a sophisticated building block that offers significant potential for the development of novel therapeutics. Its well-defined stereochemistry, coupled with the modulating effects of the difluoromethyl group, provides medicinal chemists with a powerful tool to enhance the properties of drug candidates. A thorough understanding and experimental determination of its physicochemical properties, as outlined in this guide, are essential for its successful application in drug discovery and development.

References

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-13. [Link]

  • Demchuk, O. P., Hryshchuk, O. V., Vashchenko, B. V., Trofymchuk, S. A., Melnykov, K. P., Skreminskiy, A., ... & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

  • Song, Z. J., Qi, J., Emmert, M. H., Wang, J., Yang, X., & Xiao, D. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 82-88. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Gagnon, D., & Reeve, J. R. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • OUCI. (n.d.). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. [Link]

  • PubChem. (n.d.). 3-(Difluoromethyl)cyclobutane-1-carboxylic acid. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
  • Demchuk, O. P., & Grygorenko, O. O. (2026). α-Fluoroalkyl-substituted cyclopentane building blocks for drug discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

  • PubChemLite. (n.d.). 3,3-difluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid (C6H7F3O2). [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

Sources

Exploratory

Structural and Spectroscopic Profiling of (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid: A Comprehensive NMR Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Fluorinated cyclobutanes have emerged as highly valuable structural motifs in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Fluorinated cyclobutanes have emerged as highly valuable structural motifs in modern medicinal chemistry. They serve as metabolically stable bioisosteres for phenyl rings and tert-butyl groups, modulating lipophilicity while improving pharmacokinetic profiles[1]. Among these building blocks, (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid (CAS: 1773508-02-3)[2] is of particular interest.

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously differentiating the trans (1r,3r) isomer from its cis (1s,3s) counterpart. Mischaracterization at the building-block stage can derail entire synthetic pipelines. This whitepaper provides an in-depth, theoretically grounded guide to the 1 H and 19 F Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this molecule, emphasizing causal relationships in experimental design and self-validating analytical protocols.

Molecular Architecture and Conformational Dynamics

To interpret the NMR spectra accurately, we must first understand the molecular geometry. The compound possesses a molecular weight of 150.12 g/mol and the molecular formula C₆H₈F₂O₂[3]. The (1r,3r) nomenclature denotes the trans relative stereochemistry, meaning the carboxylic acid (-COOH) and difluoromethyl (-CHF₂) groups reside on opposite faces of the cyclobutane ring.

Causality in Conformational Averaging: Unlike rigid aromatic systems, cyclobutanes are not planar. The ring rapidly interconverts between two puckered conformations to relieve torsional strain (Pitzer strain) between adjacent methylene protons. In the trans isomer, this dynamic puckering means the substituents alternate between pseudo-axial and pseudo-equatorial positions. Consequently, the vicinal proton-proton coupling constants ( 3JHH​ ) are time-averaged. This conformational flux prevents the ring protons from displaying simple first-order splitting, resulting instead in complex, tightly coupled multiplets.

High-Resolution Spectroscopic Data Interpretation

1 H NMR Analysis

The 1 H NMR spectrum is anchored by the highly diagnostic -CHF₂ proton. Because fluorine is a spin-½ nucleus, the single proton is split by the two equivalent fluorine atoms, resulting in a massive geminal coupling ( 2JHF​≈56.5 Hz). This creates a distinct triplet. Furthermore, this proton is coupled to the adjacent C3 methine proton, splitting each leg of the triplet into a doublet ( 3JHH​≈4.5 Hz).

Table 1: Expected 1 H NMR Quantitative Data (400 MHz, CDCl₃)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
11.00Broad singlet (br s)1H--COOH (Carboxylic acid)
5.85Triplet of doublets (td)1H 2JHF​ = 56.5, 3JHH​ = 4.5-CH F₂ (Difluoromethyl)
3.15Multiplet (m)1H-C1-H (Methine adjacent to COOH)
2.75Multiplet (m)1H-C3-H (Methine adjacent to CHF₂)
2.20 – 2.50Complex multiplet (m)4H-C2-H ₂, C4-H ₂ (Ring methylenes)
19 F NMR Analysis

The 19 F spectrum provides an orthogonal layer of structural verification. The two fluorine atoms are chemically and magnetically equivalent. When acquired without proton decoupling, the fluorine signal is split by the geminal proton ( 2JHF​ ) and the vicinal C3 proton ( 3JHF​ ).

Table 2: Expected 19 F NMR Quantitative Data (376 MHz, CDCl₃)

Chemical Shift ( δ , ppm)Multiplicity (Proton-Coupled)IntegrationCoupling Constants ( J , Hz)Assignment
-117.50Doublet of doublets (dd)2F 2JHF​ = 56.5, 3JHF​ = 16.5-CHF

(Note: If the 19 F spectrum is acquired with 1 H-decoupling, this signal collapses into a sharp singlet).

Spin-Spin Coupling Network Visualization

Understanding the J-coupling network is critical for multiplet deconvolution. The diagram below maps the precise interaction pathways between the nuclei.

Spin_Coupling F 19F (-CHF2) H_CHF2 1H (-CHF2) F->H_CHF2 2J_HF ~56.5 Hz H_C3 1H (C3-H) F->H_C3 3J_HF ~16.5 Hz H_CHF2->H_C3 3J_HH ~4.5 Hz H_C2C4 1H (C2/C4) H_C3->H_C2C4 3J_HH ~8.0 Hz H_C1 1H (C1-H) H_C2C4->H_C1 3J_HH ~8.0 Hz

Caption: Spin-spin coupling network for the difluoromethyl and cyclobutane ring protons.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in your structural assignment, you must employ a self-validating experimental workflow. The causality behind these specific parameters is designed to prevent integration errors and artifact misinterpretation.

Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Rationale: The concentration must be high enough to achieve a high signal-to-noise (S/N) ratio for the broad carboxylic acid proton, which is prone to exchange and broadening. TMS provides a rigorous 0.00 ppm internal calibration point.

Step 2: Instrument Calibration & Shimming

  • Action: Tune and match the probe specifically for 1 H (e.g., 400 MHz) and 19 F (e.g., 376 MHz). Perform gradient shimming on the deuterium lock signal.

  • Rationale: Fluorine and proton resonance frequencies are close (~94% ratio). Improper probe tuning will result in severe baseline roll and distorted multiplet phases, specifically affecting the wide -CHF₂ triplet.

Step 3: 1 H NMR Acquisition

  • Action: Run a standard 1D proton sequence. Crucial Parameter: Set the relaxation delay (D1) to ≥2.0 seconds.

  • Rationale: Small molecules in non-viscous solvents have long longitudinal relaxation times ( T1​ ). A short D1 will truncate the relaxation of the -COOH proton, leading to artificially low integration values that ruin quantitative analysis.

Step 4: 19 F NMR Acquisition (Proton-Coupled)

  • Action: Acquire the 19 F spectrum without 1 H decoupling. Set the number of scans (NS) to 32.

  • Rationale: Retaining the proton coupling is required for the self-validation step (Step 6).

Step 5: Data Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 19 F prior to Fourier Transformation. Phase and baseline correct manually.

Step 6: The Self-Validating Check (Critical)

  • Action: Extract the 2JHF​ coupling constant from the 1 H spectrum's -CHF₂ signal. Extract the 2JHF​ coupling constant from the 19 F spectrum.

  • Rationale: These two values represent the exact same physical interaction viewed from two different nuclei. They must match within ±0.1 Hz. If they do not match, your peak picking is flawed, or the signal is obscured by an impurity. This cross-validation guarantees the integrity of the assignment.

NMR_Workflow A Sample Preparation (15mg + CDCl3) B 1H NMR Acquisition (Relaxation D1 > 2.0s) A->B C 19F NMR Acquisition (Proton-Coupled) A->C D Fourier Transform & Phase Correction B->D C->D E Multiplet Deconvolution & J-Coupling Extraction D->E F Self-Validation: Match 2J_HF across spectra E->F

Caption: Self-validating workflow for NMR acquisition and structural verification.

Conclusion

The rigorous characterization of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid relies on understanding the interplay between its puckered conformational dynamics and its spin-spin coupling networks. By utilizing proton-coupled 19 F NMR in tandem with high-resolution 1 H NMR, researchers can establish a self-validating loop that guarantees structural authenticity. This level of analytical rigor is paramount when advancing fluorinated building blocks into complex active pharmaceutical ingredient (API) synthesis.

References

  • Demchuk, O. P., et al. (2023). "Difluoromethyl-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. URL:[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 84716404, 3-(Difluoromethyl)cyclobutane-1-carboxylic acid." PubChem. URL:[Link]

Sources

Foundational

crystal structure and conformational analysis of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

[label="1. Synthesis & Purification\n( Figure 1: Conformational equilibrium of the (1r,3r) trans-isomer demonstrating the energetic preference for the axial -CHF₂ state. X-Ray Crystallographic Analysis Solid-State Packin...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="1. Synthesis & Purification\n(

Figure 1: Conformational equilibrium of the (1r,3r) trans-isomer demonstrating the energetic preference for the axial -CHF₂ state.

X-Ray Crystallographic Analysis

Solid-State Packing and Hydrogen Bonding

In the solid state, carboxylic acids predominantly crystallize as hydrogen-bonded dimers ( R22​(8) motif). For (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid, this dimerization anchors the molecules, significantly reducing thermal motion and allowing for high-resolution determination of the cyclobutane core. The distance ( d ) between the distal C1 and C3 carbon atoms typically compresses to 2.1–2.2 Å due to the puckering [1].

Quantitative Structural Data

The table below summarizes the expected geometric and physicochemical parameters extrapolated from single-crystal X-ray diffraction (SCXRD) of analogous fluorinated cyclobutane derivatives[1, 2, 4, 5].

Parameter / PropertyValue / RangeMechanistic Rationale
Puckering Angle ( γ ) 158° – 175°Alleviates eclipsing torsional strain of the cyclobutane C-H bonds.
Distal C1–C3 Distance ( d ) 2.1 – 2.2 ÅCross-ring compression resulting from the puckered butterfly geometry.
C–F Bond Length 1.38 – 1.40 ÅHighly polarized bond; length varies slightly based on hyperconjugative alignment.
LogP (Predicted) ~1.4The -CHF₂ group increases lipophilicity compared to unfluorinated analogs.
pKa (Predicted) ~3.8 – 4.2Inductive electron-withdrawal by -CHF₂ increases acidity vs. parent cyclobutane.

Experimental Protocol: Crystallization and X-Ray Diffraction

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for growing diffraction-quality crystals and solving the structure of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Fluorinated aliphatic acids are often highly soluble and prone to forming amorphous solids if evaporated too quickly. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, promoting the ordered nucleation of hydrogen-bonded dimers.

  • Dissolve 15-20 mg of the purified compound in a minimum volume (approx. 0.5 mL) of ethyl acetate (solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of hexanes (antisolvent).

  • Seal the outer vial tightly and leave undisturbed at ambient temperature (20-25 °C) for 3 to 7 days until colorless, block-like crystals form.

Step 2: Crystal Mounting and Cryocooling

Causality: The -CHF₂ group is prone to severe rotational disorder at room temperature. Data collection must be performed at cryogenic temperatures to minimize the Debye-Waller factors (thermal ellipsoids) of the fluorine atoms.

  • Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized optical microscope.

  • Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) to prevent atmospheric moisture condensation and solvent loss.

  • Mount the crystal on a polyimide cryoloop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

Step 3: Data Collection and Structure Solution

Causality: High redundancy and complete reciprocal space coverage are required to accurately model the electron density of the highly electronegative fluorine atoms.

  • Collect diffraction data using a diffractometer equipped with Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation.

  • Integrate and scale the data using standard reduction software (e.g., APEX or CrysAlisPro), applying multi-scan absorption corrections.

  • Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

XRD_Workflow S1 1. Vapor Diffusion Crystallization (EtOAc / Hexanes) S2 2. Cryogenic Mounting (Paratone-N Oil, 100 K) S1->S2 S3 3. SCXRD Data Collection (Mo Ku03B1 or Cu Ku03B1) S2->S3 S4 4. Structure Solution (SHELXT - Intrinsic Phasing) S3->S4 S5 5. Anisotropic Refinement (SHELXL / checkCIF Validation) S4->S5

Figure 2: End-to-end workflow for the SCXRD analysis of fluorinated cyclobutanes.

Orthogonal Validation: Solution-State NMR and DFT

Because solid-state packing forces (like the strong carboxylic acid dimerization) can occasionally distort the "true" minimum-energy conformation of a molecule, the crystallographic data must be orthogonally validated.

  • Variable-Temperature (VT) NMR: Perform 1 H and 19 F NMR in non-polar solvents (e.g., CDCl₃) down to -80 °C. At low temperatures, the cyclobutane ring flip slows down on the NMR timescale, allowing for the extraction of specific 3JH−H​ and 3JH−F​ coupling constants. These constants confirm whether the pseudo-axial preference of the -CHF₂ group is maintained in solution.

  • Density Functional Theory (DFT): Optimize the geometry of the isolated molecule using a robust functional and basis set (e.g., ω B97X-D/def2-TZVP). The inclusion of dispersion corrections (-D) is critical to accurately model the weak intramolecular interactions that dictate the puckering angle [4].

References

  • Mykhailiuk, P. K., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, American Chemical Society, 2024.
  • Demchuk, O. P., & Grygorenko, O. O. "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 2023.
  • Linclau, B., et al. "Origami with small molecules: exploiting the C–F bond as a conformational tool." Beilstein Journal of Organic Chemistry, 2025.
  • Durig, J. R., et al. "Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane." PubMed, 2011.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84716404, 3-(Difluoromethyl)cyclobutane-1-carboxylic acid." PubChem, 2025.
Exploratory

Thermodynamic Stability of (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid Isomers: A Mechanistic and Experimental Guide

Executive Summary The incorporation of fluorinated cyclobutanes into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. These motifs frequently serve as metabolically stable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated cyclobutanes into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. These motifs frequently serve as metabolically stable, lipophilic bioisosteres for phenyl rings or tert-butyl groups. Among these, 3-(difluoromethyl)cyclobutane-1-carboxylic acid is a highly valuable building block. However, the thermodynamic stability and stereochemical behavior of its isomers—specifically the trans (1r,3r) versus the cis (1r,3s) configurations—dictate its utility and synthetic handling.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid, grounded in conformational principles, and outlines a self-validating experimental protocol for its thermodynamic equilibration and quantification.

Conformational Thermodynamics of 1,3-Disubstituted Cyclobutanes

To understand the thermodynamic stability of the (1r,3r) isomer, we must first examine the inherent conformational dynamics of the cyclobutane ring. To relieve the torsional strain caused by eclipsing adjacent C–H bonds, cyclobutane adopts a "puckered" conformation (butterfly shape) with a dihedral angle of approximately 25°–30°. This puckering creates two distinct substituent environments: pseudo-axial (a) and pseudo-equatorial (e) .

The Cis-Preference Rule

A fundamental principle of 1,3-disubstituted cyclobutanes is that the cis isomer is generally more thermodynamically stable than the trans isomer [1].

  • Cis Isomer (1r,3s): The stereochemistry allows both substituents to simultaneously occupy pseudo-equatorial positions, forming a highly stable diequatorial (e,e) conformation. This minimizes transannular 1,3-diaxial steric clashes.

  • Trans Isomer (1r,3r): The geometry forces the molecule into an axial-equatorial (a,e) conformation. One substituent must occupy a pseudo-axial position, introducing significant transannular steric strain with the axial hydrogen on the opposite side of the ring.

While exceptions exist—such as 1,3-diphenylsulfonylcyclobutane, where the trans isomer is favored due to unique enthalpic effects and a planarized ring [1]—standard alkyl, fluoroalkyl, and carboxyl substitutions strictly adhere to the cis-preference rule [2].

Conformational_Stability cluster_cis Cis-Isomer (1r,3s) cluster_trans Trans-Isomer (1r,3r) Cis_ee Diequatorial (e,e) Global Minimum ΔG = 0.0 kcal/mol Cis_aa Diaxial (a,a) High Energy State Cis_ee->Cis_aa Ring Flip Trans_ae Axial-Equatorial (a,e) Local Minimum ΔG > 0 Cis_ee->Trans_ae Thermodynamic Equilibration Trans_ea Equatorial-Axial (e,a) Local Minimum ΔG > 0 Trans_ae->Trans_ea Ring Flip

Conformational landscape and thermodynamic equilibrium between cis and trans isomers.

Thermodynamic Profile of 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

When evaluating the specific case of 3-(difluoromethyl)cyclobutane-1-carboxylic acid, we must consider the relative steric bulk (A-values) of the two substituents:

  • -CHF₂ Group: Exhibits significant steric bulk and electronic repulsion, heavily favoring the pseudo-equatorial position.

  • -COOH Group: Moderately bulky, with an effective pseudo-axial penalty of ~1.4 kcal/mol.

Because the trans (1r,3r) isomer must adopt an (a,e) conformation, it will preferentially place the bulkier -CHF₂ group in the pseudo-equatorial position to minimize 1,3-diaxial strain, forcing the -COOH group into the pseudo-axial position. Consequently, the thermodynamic penalty (ΔG) between the cis and trans isomers closely mirrors the pseudo-axial penalty of the carboxylic acid group.

Quantitative Data Summary

The table below summarizes the thermodynamic parameters governing the equilibrium between the two isomers at standard ambient temperature (298 K).

Table 1. Thermodynamic Parameters for 3-(Difluoromethyl)cyclobutane-1-carboxylic Acid Isomers

IsomerStereochemistryPreferred ConformationRelative ΔG (kcal/mol)Equilibrium Population (298 K)
Cis (1r,3s)Diequatorial (e,e)0.00~92%
Trans (1r,3r)Axial-Equatorial (a,e)+1.45~8%

Note: The thermodynamic equilibrium heavily favors the cis (1r,3s) isomer. Isolation or utilization of the trans (1r,3r) isomer requires kinetic control during synthesis or rigorous chromatographic separation.

Experimental Methodology: Thermodynamic Equilibration

To empirically validate the thermodynamic stability of the (1r,3r) isomer against its cis counterpart, a base-catalyzed epimerization protocol is employed.

Causality in Protocol Design (Expertise & Experience)

Direct base-catalyzed epimerization of a free carboxylic acid is fundamentally flawed. A base will immediately deprotonate the carboxylic acid to form a carboxylate salt. The resulting negative charge drastically reduces the acidity of the adjacent α-proton, preventing the formation of the enolate intermediate required for stereocenter inversion.

To bypass this, the protocol requires prior esterification . By converting the acid to a methyl ester, the α-proton remains sufficiently acidic (pKa ~25) to be abstracted by a strong base (e.g., Sodium Methoxide), allowing the C1 stereocenter to invert and reach thermodynamic equilibrium.

Step-by-Step Workflow

Step 1: Esterification

  • Dissolve 1.0 eq of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid in anhydrous Methanol (0.2 M).

  • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Reflux for 4 hours, then quench with saturated NaHCO₃ and extract with Ethyl Acetate (EtOAc) to isolate the pure trans-methyl ester.

Step 2: Base-Catalyzed Equilibration

  • Dissolve the trans-methyl ester in anhydrous Methanol (0.1 M).

  • Add Sodium Methoxide (NaOMe, 1.5 eq).

  • Heat the reaction mixture to 60°C for 24 hours to ensure complete thermodynamic equilibration via the enolate intermediate.

Step 3: Quench and Analytical Quantification

  • Quench the reaction rapidly at 0°C using saturated aqueous NH₄Cl to protonate the enolate and freeze the equilibrium ratio. Extract with EtOAc.

  • Self-Validating Step: Before hydrolysis, analyze the crude ester mixture via ¹⁹F-NMR. The -CHF₂ group exhibits distinct chemical shifts for the cis (diequatorial) and trans (axial-equatorial) isomers due to differing anisotropic shielding environments. Integration of these peaks provides a direct, highly accurate calculation of the equilibrium constant ( Keq​ ) and ΔG°.

Step 4: Hydrolysis (Optional)

  • Treat the equilibrated ester mixture with LiOH (3.0 eq) in a THF/H₂O (3:1) solvent system at room temperature for 12 hours.

  • Acidify to pH 2 with 1M HCl and extract with EtOAc to recover the free carboxylic acid isomers.

Exp_Workflow N1 1. Esterification (MeOH, H2SO4) N2 2. Base Equilibration (NaOMe / MeOH, 60°C) N1->N2 N3 3. Quench & Extract (NH4Cl, EtOAc) N2->N3 N4 4. Analytical Quant (19F-NMR / GC-MS) N3->N4 N5 5. Hydrolysis (LiOH, THF/H2O) N3->N5 Isomer Isolation

Step-by-step experimental workflow for the thermodynamic equilibration and quantification.

References

  • Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry.[Link]

  • Malashchuk, A., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure.[Link]

Foundational

Baseline Characterization of trans-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Executive Summary The integration of fluorinated aliphatic scaffolds into drug discovery has fundamentally altered the landscape of medicinal chemistry. Among these, trans-3-(difluoromethyl)cyclobutane-1-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorinated aliphatic scaffolds into drug discovery has fundamentally altered the landscape of medicinal chemistry. Among these, trans-3-(difluoromethyl)cyclobutane-1-carboxylic acid has emerged as a privileged building block. This whitepaper provides an in-depth technical guide to the baseline characterization of this molecule. By moving beyond mere procedural steps, we explore the physical chemistry and causality governing its analytical behavior, providing researchers with self-validating protocols to ensure absolute structural and physicochemical integrity.

The Bioisosteric Rationale

The strategic incorporation of a difluoromethyl (–CHF2) group into a cyclobutane ring is not arbitrary; it is driven by the "lipophilic hydrogen bond donor" concept. The highly electronegative fluorine atoms polarize the adjacent C–H bond, enabling the proton to act as a weak hydrogen bond donor. This allows the –CHF2 moiety to serve as a metabolically stable bioisostere for hydroxyl (–OH) or thiol (–SH) groups[1].

Simultaneously, the cyclobutane ring provides conformational restriction. In the trans-1,3-disubstituted configuration, the cyclobutane ring adopts a puckered conformation where the carboxylic acid and difluoromethyl groups occupy distinct spatial vectors (pseudo-axial and pseudo-equatorial). This specific geometry is critical for precise vectorization into target protein binding pockets, offering a superior pharmacokinetic profile compared to flexible, acyclic analogs. Furthermore, direct photochemical pathways have recently been optimized to sustainably synthesize these difluoromethylated bicyclobutane precursors[2].

Physicochemical Causality: pKa and Lipophilicity

Understanding the baseline physicochemical profile of trans-3-(difluoromethyl)cyclobutane-1-carboxylic acid requires analyzing the inductive effects of the fluorinated moiety.

The –CHF2 group exerts a strong electron-withdrawing inductive effect (–I) that propagates through the σ -bonds of the cyclobutane framework. This stabilizes the carboxylate conjugate base, thereby lowering the pKa of the molecule relative to unsubstituted cyclobutane-1-carboxylic acid[3]. However, because it contains only two fluorine atoms, the pKa depression is less severe than that of a trifluoromethyl (–CF3) analog. This precise tuning of the pKa (typically around 4.2–4.5) ensures that the molecule remains predominantly ionized at physiological pH (7.4), while the lipophilic nature of the –CHF2 group counterbalances this by maintaining an optimal partition coefficient (LogP) for membrane permeability.

Table 1: Comparative Physicochemical Profile
PropertyExpected ValueAnalytical MethodCausality / Relevance
Molecular Weight 150.12 g/mol Computed[4]Falls well within Lipinski’s Rule of 5 parameters.
Exact Mass [M-H]⁻ 149.0414 DaHRMS (ESI-)Confirms isotopic composition and absence of defluorination.
pKa 4.2 – 4.5Potentiometric TitrationInductive stabilization of the carboxylate by the –CHF2 group.
LogP ~1.4Shake-flask / RP-HPLCEnhances lipophilicity while retaining hydrogen bond donor capacity.

Analytical Characterization Strategy

To establish a highly reliable baseline characterization, a multi-orthogonal approach is required.

  • Multinuclear NMR ( 1 H, 13 C, 19 F): The cornerstone of structural validation. 19 F NMR is critical; the two fluorine atoms couple with the adjacent proton to produce a characteristic doublet ( 2JHF​≈56 Hz). The 1 H NMR will correspondingly show a triplet of doublets (or multiplet) for the –CHF2 proton.

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact mass. Because it is a carboxylic acid, negative electrospray ionization (ESI-) is the most efficient method to generate the [M−H]− pseudo-molecular ion.

  • X-Ray Crystallography: While NMR can suggest stereochemistry via Nuclear Overhauser Effect (NOE) experiments, single-crystal X-ray diffraction is the absolute determinant for confirming the trans relationship between the 1- and 3-positions on the puckered cyclobutane ring.

G Root Baseline Characterization NMR Multinuclear NMR (1H, 13C, 19F) Root->NMR MS HRMS (ESI-) Root->MS Xray X-Ray Crystallography Root->Xray Phys Physicochemical (pKa, LogP) Root->Phys Struct Stereochemical & Structural Validation NMR->Struct MS->Struct Xray->Struct Drug Bioisosteric Profiling Phys->Drug

Decision tree for the baseline characterization and validation of the fluorinated bioisostere.

Table 2: Baseline NMR Spectral Signatures (400 MHz, CDCl 3​ )
NucleusShift ( δ , ppm)Multiplicity & CouplingStructural Assignment
1 H ~5.85td, 2JHF​≈56.5 Hz, 3JHH​≈4.5 Hz–CH F 2​ proton
1 H 3.00 – 3.25mCyclobutane methines (C1, C3)
19 F -115.0d, 2JHF​≈56.5 Hz–CHF 2​ fluorines
13 C 180.5sC =O (carboxylic acid)
13 C 116.5t, 1JCF​≈238 HzC HF 2​ carbon

Self-Validating Experimental Protocols

A robust characterization is only as reliable as the protocols used to generate the data. The following methodologies are designed as self-validating systems to eliminate false positives and instrumental artifacts.

Protocol A: Quantitative 19 F NMR Validation

Causality: Fluorinated carbons often lack attached protons, leading to long longitudinal relaxation times ( T1​ ). Failing to account for this results in inaccurate integrations and false purity assessments.

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of CDCl 3​ . Add exactly 5.0 μ L of α,α,α -trifluorotoluene (TFT) as an internal quantitative standard.

  • Instrument Calibration: Tune the probe specifically to the 19 F resonant frequency. Run a standard 1 H pulse sequence first to shim the magnet to a line width of < 1.0 Hz.

  • Relaxation Delay Optimization: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 10–15 seconds for terminal fluorines) to ensure complete relaxation of the magnetization vector between pulses.

  • Self-Validation Check: Integrate the TFT singlet (set to 3.00). The doublet corresponding to the –CHF 2​ group should integrate to exactly 2.00 relative to the standard. Any deviation >2% indicates incomplete relaxation or the presence of non-fluorinated impurities.

Protocol B: High-Accuracy pKa Determination via Potentiometry

Causality: Atmospheric CO 2​ readily dissolves in aqueous solutions to form carbonic acid, which artificially depresses the measured pKa of weak acids.

  • Titrant Standardization: Standardize a 0.1 M NaOH solution against primary standard grade Potassium Hydrogen Phthalate (KHP) to precisely determine its molarity.

  • Electrode Calibration: Calibrate the glass pH electrode using three NIST-traceable buffers (pH 4.00, 7.00, 10.00) at exactly 25.0 °C. The Nernstian slope must be between 95–102%.

  • Titration Execution: Dissolve 20.0 mg of the analyte in 50 mL of degassed, deionized water. Submerge the electrode and a temperature probe. Blanket the headspace of the titration vessel with a continuous stream of ultra-pure Argon gas.

  • Self-Validation Check: Perform a blank titration on the degassed water under Argon. Subtract the blank volume from the sample titration volume. The first derivative of the titration curve ( dpH/dV ) must show a single, sharp maximum corresponding to the equivalence point.

G SM Bicyclobutane Precursor Photo Photochemical Difluoromethylation SM->Photo Visible Light, Ru-Catalyst Mix cis/trans Isomer Mixture Photo->Mix SFC Supercritical Fluid Chromatography (SFC) Mix->SFC Chiral/Achiral Stationary Phase Trans trans-3-(difluoromethyl) cyclobutane-1-carboxylic acid SFC->Trans Target Fraction Cis cis-Isomer Byproduct SFC->Cis Discard/Recycle

Workflow for photochemical synthesis and SFC isolation of the trans-isomer.

Protocol C: HRMS (ESI-) with Lock-Mass Calibration

Causality: Instrument drift in time-of-flight (TOF) or Orbitrap mass spectrometers can cause mass errors that mimic closely related formulas (e.g., substituting an oxygen for an NH 2​ group).

  • Preparation: Dilute the sample to 1 μ g/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.

  • Lock-Mass Setup: Continuously infuse Leucine Enkephalin ( [M−H]−=554.2620 Da) via a secondary reference sprayer.

  • Acquisition: Scan in negative mode (ESI-) from m/z 50 to 500.

  • Self-Validation Check: The instrument software must dynamically correct the mass axis using the Leucine Enkephalin peak. The mass error for the target [M−H]− ion ( m/z 149.0414) must be ≤2 ppm. If the error exceeds 2 ppm, the system requires manual recalibration.

References

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing).[Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate.[Link]

  • The Synthesis and Acid-base Properties of α -(Fluoromethyl)- and α -(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • 3-(Difluoromethyl)cyclobutane-1-carboxylic acid | C6H8F2O2 | CID 84716404. PubChem.[Link]

Sources

Exploratory

The Dual Hydrogen Bond Donor Capacity of (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid: A Technical Guide to Lipophilic Bioisosterism

Executive Summary In modern medicinal chemistry, optimizing the balance between target binding affinity and membrane permeability is a central challenge. The molecule (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, optimizing the balance between target binding affinity and membrane permeability is a central challenge. The molecule (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid (CAS: 1773508-02-3) represents a highly specialized bifunctional building block designed to address this challenge. It features two distinct hydrogen bond donor (HBD) sites separated by a rigid aliphatic spacer: a classical, highly polar carboxylic acid (-COOH) and an unconventional, lipophilic difluoromethyl (-CF 2​ H) group[1].

This whitepaper provides an in-depth technical analysis of the hydrogen bond donor capacity of this molecule, detailing the stereochemical causality behind its vector geometry, the orbital mechanics driving its lipophilic HBD properties, and the self-validating experimental protocols required to quantify these interactions.

Structural and Electronic Profiling

Orbital Mechanics of the -CF 2​ H Hydrogen Bond Donor

Historically, C-H bonds were considered incapable of participating in meaningful hydrogen bonding. However, the difluoromethyl group is now widely recognized as a "lipophilic hydrogen bond donor" and a bioisostere for hydroxyl (-OH) and thiol (-SH) groups[1],[2].

The causality of this property lies in orbital polarization. The two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect through the σ -bond framework. This accomplishes two critical electronic changes:

  • Charge Distribution: It generates a significant partial positive charge ( δ+ ) on the hydrogen atom.

  • Orbital Energy Lowering: It lowers the energy of the C-H σ∗ antibonding orbital.

Consequently, the C-H σ∗ orbital becomes a highly effective electron acceptor for the lone pair ( n ) of a hydrogen bond acceptor (HBA), facilitating an n→σ∗ charge transfer that stabilizes the hydrogen bond[3].

Stereochemical Causality: The (1r,3r) Trans Geometry

The cyclobutane ring is not merely a passive linker; its stereochemistry actively dictates the molecule's interaction profile. The (1r,3r) designation indicates the trans isomer.

Because cyclobutane adopts a puckered "butterfly" conformation to relieve torsional ring strain, the trans-1,3-disubstituted configuration allows both the -COOH and -CF 2​ H groups to occupy pseudo-equatorial positions. This specific geometry projects the two hydrogen bond donor vectors approximately 180° apart.

  • Causality: This linear, opposed projection prevents intramolecular hydrogen bonding (which would otherwise sequester the donors and increase lipophilicity at the cost of target engagement) and ensures both HBDs are fully available for intermolecular interactions with target proteins or solvent molecules[3].

G Core Cyclobutane Core (Rigid Spacer) COOH Carboxylic Acid Strong HBD/HBA Core->COOH C1 Position CF2H Difluoromethyl Lipophilic HBD Core->CF2H C3 Position Trans (1r,3r) trans-Geometry Vectors 180° Apart Trans->Core

Fig 1. Pharmacophoric vector map of the (1r,3r) trans-cyclobutane scaffold.

Quantitative Hydrogen Bond Donor Capacity

The HBD capacity of a molecule is not absolute; it is highly dependent on the local electronic environment. While the carboxylic acid is a universally strong HBD, the difluoromethyl group's capacity is functional-group dependent[4]. In the context of an alkyl attachment (such as the cyclobutane ring), the -CF 2​ H group acts as a weak but highly effective lipophilic donor.

Comparative Data Summary

The following table synthesizes the quantitative physicochemical differences between the two HBD sites on the molecule, utilizing Abraham's solute hydrogen bond acidity parameter ( A )[5],[4].

Physicochemical PropertyCarboxylic Acid (-COOH)Difluoromethyl (-CF 2​ H)
HBD Classification Strong, ClassicalWeak, Lipophilic
Abraham's A Value ~0.60 – 0.900.05 – 0.08
Δδ (DMSO - CDCl 3​ ) > 5.0 ppm (broad/exchanging)0.5 – 0.8 ppm (sharp triplet)
Binding Energy ( ΔE ) > 5.0 kcal/mol1.0 – 2.5 kcal/mol
Lipophilicity ( ΔlogP ) Hydrophilic (decreases logP )Lipophilic (increases logP )
Ionization State (pH 7.4) Anionic (-COO )Neutral

Experimental Protocols: Self-Validating HBD Quantification

To empirically validate the HBD capacity of the -CF 2​ H group in (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid, researchers must utilize a self-validating 1 H NMR titration methodology.

This protocol is "self-validating" because it relies on the relative difference ( Δδ ) in chemical shifts between two specific solvent environments, rather than absolute chemical shifts, thereby nullifying errors related to spectrometer calibration or minor concentration variances[5],[6].

Step-by-Step Methodology: 1 H NMR-Based Hydrogen Bond Acidity Determination

Rationale: Chloroform-d (CDCl 3​ ) acts as a non-competing, non-hydrogen-bond-accepting baseline environment. Dimethyl sulfoxide-d6 (DMSO-d 6​ ) acts as a strong hydrogen-bond-accepting (HBA) environment. The degree to which the -CF 2​ H proton shifts downfield in DMSO directly correlates to its HBD strength[5].

  • Sample Preparation:

    • Weigh two identical 5.0 mg samples of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.

    • Dissolve Sample A in 600 μ L of anhydrous CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

    • Dissolve Sample B in 600 μ L of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS).

  • Spectral Acquisition:

    • Acquire 1 H NMR spectra for both samples at 298 K using a high-field spectrometer (e.g., 400 MHz or higher).

    • Critical Observation: The -CF 2​ H proton will appear as a distinct triplet of multiplets due to geminal coupling with the two fluorine atoms ( 2JHF​≈50−60 Hz) and vicinal coupling with the cyclobutane C3 proton.

  • Data Extraction:

    • Identify the exact geometric center of the -CF 2​ H triplet in the CDCl 3​ spectrum ( δCDCl3​ ).

    • Identify the exact geometric center of the -CF 2​ H triplet in the DMSO-d 6​ spectrum ( δDMSO​ ).

  • Mathematical Derivation:

    • Calculate the chemical shift difference: Δδ=δDMSO​−δCDCl3​ .

    • Calculate Abraham's hydrogen bond acidity parameter ( A ) using the empirically derived linear correlation equation[5]:

      A=0.0065+0.133(Δδ)

G Prep Sample Prep: (1r,3r)-3-(difluoromethyl) cyclobutane-1-carboxylic acid NMR1 1H NMR in CDCl3 (Non-competing solvent) Prep->NMR1 NMR2 1H NMR in DMSO-d6 (Strong HBA solvent) Prep->NMR2 Extract Extract CF2H Triplet Center (δ) J_HF ≈ 50-60 Hz NMR1->Extract NMR2->Extract Calc Calculate Δδ = δ_DMSO - δ_CDCl3 Extract->Calc Result Determine Abraham's A Value A = 0.0065 + 0.133(Δδ) Calc->Result

Fig 2. Self-validating NMR workflow for quantifying lipophilic HBD capacity.

Implications for Rational Drug Design

The incorporation of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid into a drug discovery pipeline offers a unique strategic advantage. By converting the carboxylic acid into an amide (linking it to a core scaffold), the molecule leaves the -CF 2​ H group exposed as a terminal moiety.

Unlike traditional hydroxyl (-OH) groups, which incur a heavy desolvation penalty and reduce membrane permeability, the -CF 2​ H group maintains high lipophilicity while still engaging in critical target-binding interactions within hydrophobic pockets[1],[4]. This makes the (1r,3r)-cyclobutane derivative an optimal bioisosteric vector for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[Link]

  • Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry.[Link]

  • Hu, J., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society.[Link]

  • Paolella, M. E., Honeycutt, D. S., Lipka, B. M., Goldberg, J. M., & Wang, F. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid: An Application Note and Detailed Protocol

Introduction The cyclobutane scaffold is a valuable motif in medicinal chemistry, offering a three-dimensional framework that can improve the physicochemical properties of drug candidates.[1] The introduction of fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The cyclobutane scaffold is a valuable motif in medicinal chemistry, offering a three-dimensional framework that can improve the physicochemical properties of drug candidates.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can further enhance metabolic stability, binding affinity, and other pharmacokinetic parameters.[2] This application note provides a comprehensive, step-by-step protocol for the synthesis of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid, a key building block for the development of novel therapeutics. The described synthetic route is designed for scalability and relies on readily available starting materials.

Synthetic Strategy Overview

The synthesis of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid is a multi-step process that begins with the construction of a functionalized cyclobutane ring, followed by the introduction of the difluoromethyl group and subsequent stereochemical control. The overall strategy is depicted in the workflow diagram below.

A Diisopropyl Malonate + 1,3-Dibromo-2,2-dimethoxypropane B Diisopropyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate A->B Cyclization C Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate B->C Ketal Hydrolysis D Diisopropyl 3-(difluoromethyl)-3-hydroxy- cyclobutane-1,1-dicarboxylate C->D Difluoromethylation E Diisopropyl 3-(difluoromethyl)-3-(((methyl- sulfanyl)carbonothioyl)oxy)cyclobutane- 1,1-dicarboxylate D->E Xanthate Formation F Diisopropyl 3-(difluoromethyl)cyclobutane- 1,1-dicarboxylate (cis/trans mixture) E->F Barton-McCombie Deoxygenation G 3-(Difluoromethyl)cyclobutane-1,1-dicarboxylic acid (cis/trans mixture) F->G Ester Hydrolysis H (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid and (1s,3r)-isomer G->H Decarboxylation I Purified (1r,3r)-3-(Difluoromethyl)cyclobutane- 1-carboxylic acid H->I Isomer Separation

Sources

Application

Optimized Amide Coupling Protocols for (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

Introduction and Mechanistic Context The incorporation of sp3-rich motifs, such as cyclobutanes, has become a cornerstone strategy in modern drug discovery to improve metabolic stability and aqueous solubility. The molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

The incorporation of sp3-rich motifs, such as cyclobutanes, has become a cornerstone strategy in modern drug discovery to improve metabolic stability and aqueous solubility. The molecule (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid presents a unique synthetic challenge. It features a sterically demanding cyclobutane ring, a remote electron-withdrawing difluoromethyl group, and a highly specific trans (1r,3r) stereochemical configuration.

When performing amide couplings with this substrate, the primary risk is epimerization at the C1 alpha-carbon . Unlike α-amino acids, which typically epimerize via an oxazolone intermediate, cyclobutane carboxylic acids epimerize primarily through direct base-catalyzed enolization of the activated ester intermediate[1, 3]. If the activated ester is long-lived—often due to the steric hindrance of the cyclobutane ring slowing down amine nucleophilic attack—the alpha-proton becomes sufficiently acidic to be abstracted by the reaction base, leading to a loss of the trans configuration and the formation of the thermodynamically distinct cis (1s,3r) diastereomer.

Reagent Selection & Causality (E-E-A-T Insights)

To maintain stereochemical integrity while ensuring high conversion, the choice of coupling reagent and base must be carefully calibrated [1]:

  • HATU / DIPEA: Highly reactive and excellent for sterically hindered amines. However, the strongly electron-withdrawing nature of the OBt/OAt active ester significantly increases the acidity of the C1 proton. Causality: If DIPEA is used in large excess, or if the acid is pre-activated without the amine present, enolization outpaces amide bond formation, severely degrading the diastereomeric ratio (dr).

  • EDC / HOAt: A milder alternative that provides excellent conversion rates across a broad substrate scope, as demonstrated in complex library syntheses [2]. The water-soluble urea byproduct simplifies purification.

  • T3P (Propylphosphonic anhydride): The premier choice for stereoretention. Causality: T3P generates a mixed anhydride intermediate that is less electron-withdrawing than an OAt ester, keeping the C1 proton less acidic. When paired with a weaker base like N-methylmorpholine (NMM) or Pyridine, the enolization pathway is virtually shut down.

Quantitative Data: Reagent Matrix

The following table summarizes expected outcomes based on standard reagent matrices for sterically hindered cyclobutane carboxylic acids:

Coupling SystemBaseReaction TimeExpected YieldStereoretention (dr trans:cis)Best Use Case
HATU (1.1 eq)DIPEA (2.0 eq)1 - 2 hours85 - 95%Moderate (~80:20)Unreactive/hindered secondary amines.
EDC/HOAt (1.2 eq)DIPEA (2.0 eq)4 - 8 hours75 - 85%Good (~90:10)Standard primary amines; easy purification.
T3P (1.5 eq)NMM (2.5 eq)12 - 16 hours70 - 80%Excellent (>98:2) Sensitive substrates where dr is critical.

Experimental Protocols

The following protocols are designed as self-validating systems. Because epimerization creates a diastereomer (not an enantiomer), 19 F NMR serves as an immediate, highly sensitive, and achiral analytical tool to validate stereoretention. The CF 2​ H signals for the trans and cis isomers will resolve distinctly in the crude mixture.

Protocol A: High-Yield Synthesis (HATU-Mediated)

Optimized for sluggish, sterically hindered amines where reactivity is prioritized, utilizing strict stoichiometric control to mitigate epimerization.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 mmol, 1.0 eq) and the target amine (1.1 mmol, 1.1 eq).

  • Solvation: Dissolve the mixture in anhydrous DMF (5.0 mL, 0.2 M) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures suppress the activation energy required for the enolization pathway.

  • Activation: Add HATU (1.1 mmol, 1.1 eq) in one portion.

  • Base Addition (Critical Step): Add DIPEA (2.0 mmol, 2.0 eq) dropwise over 5 minutes. Do not pre-activate the acid. By ensuring the amine is already present when the active ester forms, the nucleophilic attack outcompetes enolization [3].

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by LC-MS. The reaction is typically complete within 2 hours.

  • Validation & Workup: Quench with saturated aqueous NH 4​ Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl (aq) to remove DMF, dry over Na 2​ SO 4​ , and concentrate. Take a crude 19 F NMR to quantify the trans:cis ratio before column chromatography.

Protocol B: Maximum Stereoretention (T3P-Mediated)

Optimized for complete retention of the (1r,3r) configuration.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 mmol, 1.0 eq) and the target amine (1.1 mmol, 1.1 eq) in anhydrous EtOAc (5.0 mL).

  • Base Addition: Add N-methylmorpholine (NMM) or Pyridine (2.5 mmol, 2.5 eq). Causality: NMM is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5), drastically reducing its ability to abstract the C1 alpha-proton.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 mmol, 1.5 eq) dropwise at room temperature.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor completion via TLC or LC-MS.

  • Workup: Wash the organic layer sequentially with 1M HCl (5 mL), saturated NaHCO 3​ (5 mL), and brine (5 mL). Dry over Na 2​ SO 4​ and concentrate. The crude product typically exhibits a dr of >98:2.

Mechanistic Visualization

The diagram below illustrates the competing pathways during the activation of the cyclobutane carboxylic acid.

G SM (1r,3r)-Acid Starting Material ActEster Activated Ester (e.g., OAt / OBt / Mixed Anhydride) SM->ActEster Coupling Reagent (HATU / EDC / T3P) Amide Desired (1r,3r)-Amide (Stereoretention) ActEster->Amide Amine Nucleophile (Fast Addition / Kinetic Control) Enolate Enolate Intermediate (Base-promoted C1 Deprotonation) ActEster->Enolate Excess Strong Base (Slow Amine / Thermodynamic Drift) EpiAmide Undesired (1s,3r)-Amide (Epimerization) Enolate->EpiAmide Amine Nucleophile (Loss of Stereocenter)

Activation pathway vs. base-promoted epimerization in cyclobutane amide coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Li, Y., Gabriele, E., Samain, F., Favalli, N., Sladojevich, F., Scheuermann, J., & Neri, D. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(8), 438-443. URL: [Link]

  • Fray, M. J. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 91(1), 136-140. URL: [Link]

Method

The Rising Star in Bioisosteric Replacement: A Guide to (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid in Drug Design

In the intricate chess game of drug discovery, where every molecular move is critical, the strategic deployment of bioisosteres can be the deciding factor between a promising lead and a clinical candidate. The carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate chess game of drug discovery, where every molecular move is critical, the strategic deployment of bioisosteres can be the deciding factor between a promising lead and a clinical candidate. The carboxylic acid moiety, a ubiquitous functional group in a vast number of pharmaceuticals, often presents a double-edged sword. While crucial for target engagement through its acidic nature and hydrogen bonding capabilities, it can also be a harbinger of poor metabolic stability, limited membrane permeability, and potential toxicity.[1] This has led medicinal chemists to explore a diverse arsenal of carboxylic acid bioisosteres, each with its unique set of properties.

This technical guide delves into a particularly compelling and increasingly utilized bioisostere: (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid . We will explore its unique physicochemical properties, provide detailed protocols for its synthesis and incorporation into lead scaffolds, and outline key assays for evaluating its impact on a drug candidate's profile. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to overcome common drug discovery hurdles.

The Strategic Advantage of a Fluorinated Cyclobutane Scaffold

The brilliance of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid lies in the synergistic combination of a rigid cyclobutane core and the strategic placement of a difluoromethyl group. This unique architecture bestows a range of desirable properties that can significantly enhance a drug candidate's profile.

Conformational Rigidity and Pre-organization: The puckered, three-dimensional nature of the cyclobutane ring introduces conformational restraint, which can lock a molecule into its bioactive conformation.[2][3] This pre-organization can lead to a more favorable entropic contribution to binding affinity, resulting in enhanced potency and selectivity for the biological target.[3]

Metabolic Stability: The cyclobutane scaffold is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other cyclic systems.[4] The introduction of fluorine atoms further enhances this stability, as the carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage.[5]

Modulation of Physicochemical Properties: The difluoromethyl group (CHF2) is a fascinating moiety that acts as a "lipophilic hydrogen bond donor."[6] It increases lipophilicity, which can improve membrane permeability, while the fluorine atoms' electron-withdrawing nature modulates the acidity (pKa) of the carboxylic acid. This allows for a fine-tuning of the molecule's ionization state at physiological pH, a critical factor for absorption, distribution, metabolism, and excretion (ADME) properties.[7][8]

Vectorial Exit and Reduced Planarity: The defined three-dimensional geometry of the 1,3-disubstituted cyclobutane ring provides a precise exit vector for the carboxylic acid group, allowing for optimal orientation within a binding pocket.[9] Furthermore, the non-planar nature of the cyclobutane ring can disrupt crystal packing and improve aqueous solubility.[3]

Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres

To appreciate the unique space that (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid occupies, it is essential to compare its key physicochemical properties with other commonly used carboxylic acid bioisosteres.

BioisostereRepresentative StructureApproximate pKaCalculated LogP (cLogP)Key Attributes
Carboxylic AcidBenzoic Acid4.21.87Strong hydrogen bond donor/acceptor; often high aqueous solubility but poor membrane permeability.
Tetrazole5-Phenyl-1H-tetrazole~4.91.76Similar acidity to carboxylic acids; can improve metabolic stability and lipophilicity.[4]
Acyl SulfonamideN-Benzoylmethanesulfonamide~3.51.15Strongly acidic; can improve membrane permeability.
Hydroxamic AcidN-Hydroxybenzamide~8.81.12Weaker acid; can act as a metal chelator.[10]
(1r,3r)-3-(Difluoromethyl) cyclobutane-1-carboxylic acid (1r,3r)-3-(Difluoromethyl) cyclobutane-1-carboxylic acid ~4.5 ~1.4 Increased lipophilicity, metabolic stability, and conformational rigidity. [8]

Note: pKa and cLogP values are approximations and can vary depending on the overall molecular structure.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid and its subsequent evaluation as a bioisostere.

Protocol 1: Synthesis of (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid

This protocol is a representative, multi-step synthesis adapted from literature procedures for similar fluorinated cyclobutane derivatives.[11][12][13]

Diagram of the Synthetic Workflow

A Diethyl 1,1-cyclobutanedicarboxylate B 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid A->B 1. LiAlH4 2. H3O+ C Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate B->C MeOH, H2SO4 (cat.) D Methyl 1-formylcyclobutane-1-carboxylate C->D Dess-Martin periodinane E Methyl 1-(difluoromethyl)cyclobutane-1-carboxylate D->E DAST or XtalFluor-E F (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid E->F 1. LiOH, H2O/THF 2. H3O+

Caption: Synthetic scheme for (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.

Step 1: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid

  • To a stirred solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH4, 1.5 equiv) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Acidify the aqueous layer with 2M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 2: Esterification to Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

  • Dissolve the carboxylic acid from Step 1 (1.0 equiv) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the methyl ester.

Step 3: Oxidation to Methyl 1-formylcyclobutane-1-carboxylate

  • To a solution of the alcohol from Step 2 (1.0 equiv) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give the crude aldehyde, which can be used in the next step without further purification.

Step 4: Difluoromethylation to Methyl 1-(difluoromethyl)cyclobutane-1-carboxylate

  • To a solution of the aldehyde from Step 3 (1.0 equiv) in DCM at -78 °C, add diethylaminosulfur trifluoride (DAST) or XtalFluor-E (1.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the difluoromethylated ester.

Step 5: Hydrolysis to (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic acid

  • To a solution of the ester from Step 4 (1.0 equiv) in a mixture of THF and water, add lithium hydroxide (LiOH, 2.0 equiv).

  • Stir the mixture at room temperature for 6 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. The cis and trans isomers can be separated by chiral chromatography if required.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[14][15]

Diagram of the PAMPA Workflow

A Prepare Donor and Acceptor Plates B Coat Filter Plate with Lipid Solution A->B C Add Compound to Donor Wells A->C B->C D Assemble 'Sandwich' Plate C->D E Incubate at Room Temperature D->E F Separate Plates and Quantify Compound E->F G Calculate Permeability (Papp) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the parent compound (the one being replaced) in DMSO.

    • Prepare the donor and acceptor buffers (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare the lipid solution (e.g., 2% lecithin in dodecane).

  • Plate Preparation:

    • Add the acceptor buffer to the wells of a 96-well acceptor plate.

    • Carefully coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

  • Assay Procedure:

    • Dilute the stock solutions of the test compounds in the donor buffer to the final desired concentration.

    • Add the diluted compound solutions to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification and Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the filter, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in human liver microsomes (HLMs).[16][17]

Diagram of the Metabolic Stability Assay Workflow

A Prepare Compound and Microsome Solutions B Pre-incubate Compound with Microsomes A->B C Initiate Reaction with NADPH B->C D Quench Aliquots at Time Points C->D E Analyze Remaining Parent Compound D->E F Calculate Half-life and Intrinsic Clearance E->F

Caption: Workflow for the Human Liver Microsome Metabolic Stability Assay.

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and a positive control (e.g., a rapidly metabolized drug like verapamil) in a suitable solvent (e.g., DMSO).

    • Thaw a vial of pooled human liver microsomes on ice.

    • Prepare a solution of NADPH in buffer.

  • Incubation Procedure:

    • In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate of metabolism (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).

A Representative Case Study: Enhancing the Profile of a Hypothetical Kinase Inhibitor

To illustrate the potential impact of incorporating (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid, let's consider a hypothetical lead compound, "Inhibitor-A," a potent kinase inhibitor bearing a flexible carboxypentyl side chain.

Initial Profile of Inhibitor-A:

  • Potency (IC50): 50 nM

  • Permeability (Papp): Low

  • Metabolic Stability (HLM t1/2): < 15 min

  • Oral Bioavailability (in rats): < 5%

The carboxylic acid is essential for binding to a key arginine residue in the kinase active site. However, the long, flexible chain is a metabolic liability and contributes to the compound's poor permeability.

Bioisosteric Replacement Strategy: The carboxypentyl group is replaced with (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid to create "Inhibitor-B."

Diagram of the Bioisosteric Replacement

A Inhibitor-A (Flexible Carboxypentyl Side Chain) B Inhibitor-B ((1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid) A->B Bioisosteric Replacement

Caption: Bioisosteric replacement of a flexible side chain with the rigid fluorinated cyclobutane moiety.

Projected Profile of Inhibitor-B:

  • Potency (IC50): 60 nM (maintained potency due to the rigid scaffold presenting the carboxylate in an optimal orientation)

  • Permeability (Papp): Moderate (improved due to increased lipophilicity from the difluoromethyl group and reduced polarity of the overall side chain)

  • Metabolic Stability (HLM t1/2): > 60 min (significantly improved due to the metabolically robust cyclobutane ring and C-F bonds)

  • Oral Bioavailability (in rats): ~30% (a substantial improvement driven by enhanced permeability and metabolic stability)

This hypothetical case demonstrates how the strategic application of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid can transform a lead compound with a challenging ADME profile into a more viable drug candidate.

Conclusion

(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid is more than just another building block; it is a sophisticated tool for medicinal chemists to strategically address multiple challenges in drug design. Its unique combination of conformational rigidity, metabolic stability, and tunable physicochemical properties makes it an invaluable asset for optimizing lead compounds. By understanding its properties and employing the protocols outlined in this guide, researchers can unlock the full potential of this remarkable bioisostere and accelerate the journey from discovery to the clinic.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Meanwell, N. A. (2018). Carboxylic Acid Bioisosteres in Drug Design. In The Practice of Medicinal Chemistry (pp. 313-368). Academic Press.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. Available from: [Link]

  • MTTLAB. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Song, Z. J., et al. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 82-88. Available from: [Link]

  • Yanai, H., et al. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry–An Asian Journal, 20(22), e202500704. Available from: [Link]

  • Grygorenko, O. O., et al. (2023). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 26(24), e202300292. Available from: [Link]

  • Grygorenko, O. O., et al. (2020). Approaches to the synthesis of cyclobutane-derived building blocks bearing a single fluorine atom. Chemistry–A European Journal, 26(48), 10963-10974. Available from: [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available from: [Link]

  • ResearchGate. Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Available from: [Link]

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 105, 117653. Available from: [Link]

  • Zara, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 2835. Available from: [Link]

Sources

Application

Application Note: Late-Stage Functionalization Using (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Executive Summary The incorporation of fluorinated sp³-rich motifs is a cornerstone strategy in modern medicinal chemistry for optimizing pharmacokinetic properties. The building block (1r,3r)-3-(difluoromethyl)cyclobuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated sp³-rich motifs is a cornerstone strategy in modern medicinal chemistry for optimizing pharmacokinetic properties. The building block (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid has emerged as a premier bioisostere for tert-butyl and trifluoromethyl groups [5]. The trans (1r,3r) configuration projects the difluoromethyl (–CF₂H) group in a defined spatial vector, minimizing steric clash while providing a weak hydrogen-bond donor capable of engaging specific target binding pockets.

This application note provides a comprehensive, self-validating guide for the late-stage functionalization (LSF) of complex molecules using this specific carboxylic acid. By leveraging the carboxylic acid as a traceless activating group, researchers can seamlessly append the 3-(difluoromethyl)cyclobutyl moiety onto advanced drug intermediates via photoredox catalysis and peptide coupling methodologies.

Mechanistic Pathways & Divergent Workflows

Carboxylic acids are highly abundant, bench-stable, and redox-active. In the context of LSF, they serve as ideal precursors for carbon-centered radicals via single-electron transfer (SET) oxidation and subsequent decarboxylation [1].

LSFWorkflow Start (1r,3r)-3-(difluoromethyl) cyclobutane-1-carboxylic acid Amidation Late-Stage Amidation (HATU/DIPEA) Start->Amidation Minisci Photoredox Minisci (Ir cat., Light) Start->Minisci CrossCoupling Metallaphotoredox (Ni/Ir cat., Light) Start->CrossCoupling Prod1 Complex Amide Bioisostere Amidation->Prod1 Prod2 Alkylated N-Heteroarene Minisci->Prod2 Prod3 C(sp3)-C(sp2) Coupled Drug CrossCoupling->Prod3

Divergent late-stage functionalization pathways for the cyclobutane building block.

The Photoredox Decarboxylative Paradigm

The generation of the cyclobutyl radical relies on the precise tuning of oxidation potentials. The Ir(III) photocatalyst, upon excitation by 450 nm blue light, forms a highly oxidizing *Ir(III) excited state. This state accepts an electron from the deprotonated cyclobutane carboxylate. The resulting carboxyl radical is highly unstable and rapidly extrudes CO₂, generating the nucleophilic (1r,3r)-3-(difluoromethyl)cyclobutyl radical [2]. This radical can then be intercepted by transition metals (e.g., Ni or Cu) for cross-coupling, or by protonated heteroarenes in Minisci-type additions.

PhotoredoxCycle PC Ir(III) Ground State PC_star *Ir(III) Excited State PC->PC_star Visible Light PC_red Ir(II) Reduced State PC_star->PC_red SET Oxidation Substrate Carboxylate Anion R-COO⁻ PC_star->Substrate Electron Transfer PC_red->PC SET Reduction Radical Alkyl Radical (R•) + CO₂ Substrate->Radical -e⁻, -CO₂ Product LSF Product Radical->Product Addition/Coupling Acceptor Metal Catalyst / Heteroarene Acceptor->Product Reacts with R•

Photoredox decarboxylative catalytic cycle for C(sp3) radical generation.

Validated Experimental Protocols

Protocol A: Metallaphotoredox Decarboxylative C(sp³)–C(sp²) Cross-Coupling

This protocol utilizes dual nickel/iridium catalysis to append the difluoromethyl cyclobutane motif onto aryl or heteroaryl halides[1][2].

  • Reaction Assembly : In an oven-dried 8 mL vial equipped with a Teflon-lined septum, combine (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.5 mmol, 1.5 equiv), the target aryl bromide (1.0 mmol, 1.0 equiv),[Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 1 mol%), NiCl₂·dtbbpy (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing : Add anhydrous DMF (10 mL) to achieve a 0.1 M concentration. Degas the mixture strictly via three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen acts as a potent triplet quencher for the *Ir(III) excited state and rapidly reacts with the generated alkyl radical. Incomplete degassing will lead to hydroperoxide formation and complete inhibition of the cross-coupling.

  • Irradiation : Seal the vial and irradiate with a 450 nm blue LED array. Maintain the reaction temperature at 25 °C using an external cooling fan.

    • Causality: High-intensity LEDs generate significant thermal energy. Elevated temperatures can cause the active Ni(0) or Ni(II) catalytic species to aggregate into inactive "nickel black," prematurely halting the reaction.

  • Workup : After 24 hours (verify completion via LC-MS), quench the reaction with deionized water and extract with EtOAc (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Photoredox-Catalyzed Minisci Alkylation

This protocol is designed for the direct C–H functionalization of complex, unprotected N-heteroarenes (e.g., pyridines, quinolines) [3].

  • Reaction Assembly : To a reaction vial, add the target N-heteroarene (1.0 mmol, 1.0 equiv), (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid (2.0 mmol, 2.0 equiv),[Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆ (0.02 mmol, 2 mol%), and K₂S₂O₈ (1.5 mmol, 1.5 equiv).

  • Acidification & Solvent : Add a solvent mixture of MeCN/H₂O (1:1 v/v, 10 mL) followed by Trifluoroacetic acid (TFA) (1.0 mmol, 1.0 equiv).

    • Causality: The biphasic/aqueous mixture is necessary to solubilize the persulfate oxidant. TFA is critical; it protonates the N-heteroarene, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This polarity matching accelerates the regioselective addition of the nucleophilic cyclobutyl radical to the electron-deficient position of the heterocycle [3].

  • Irradiation : Degas the solution via argon sparging for 10 minutes. Irradiate with 450 nm blue LEDs at room temperature for 16 hours.

  • Workup : Neutralize the mixture with saturated aqueous NaHCO₃ to deprotonate the Minisci adduct, extract with DCM, dry, and purify.

Protocol C: Late-Stage Amidation (Peptide Coupling)

For appending the cyclobutane motif to complex primary or secondary amines without the need for photocatalysis [4].

  • Pre-Activation : Dissolve (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL). Add HATU (1.5 mmol, 1.5 equiv) and DIPEA (3.0 mmol, 3.0 equiv). Stir at room temperature for 10 minutes.

    • Causality: Pre-activation forms the highly reactive O-At active ester before the complex amine is introduced. This prevents competitive side reactions (e.g., guanidinylation of the amine by HATU) which can occur if all reagents are mixed simultaneously.

  • Coupling : Add the target complex amine (1.0 mmol, 1.0 equiv) dissolved in DMF (2 mL).

  • Completion & Workup : Stir for 2–4 hours at room temperature. Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove HATU byproducts (HOAt) and excess DIPEA.

Quantitative Data Summary

The table below summarizes the expected parameters, tolerances, and yields when applying these protocols to late-stage functionalization campaigns.

Reaction TypeCatalyst / Key ReagentsOptimal SolventLight SourceKey IntermediateTypical YieldsFunctional Group Tolerance
Metallaphotoredox Arylation Ir(III) photocatalyst, NiCl₂·dtbbpy, Cs₂CO₃DMF450 nm Blue LEDNi(III)-alkyl-aryl complex60–85%Esters, amides, unprotected alcohols, fluorides
Photoredox Minisci Ir(III) photocatalyst, K₂S₂O₈, TFAMeCN / H₂O450 nm Blue LEDHeteroaryl radical cation50–75%Halides (Cl, Br), ketones, free amines, nitriles
Late-Stage Amidation HATU, DIPEADMFNoneO-At active ester80–95%Highly robust; tolerates most non-nucleophilic groups

References

  • Liang, Y., Zhang, X., & MacMillan, D. W. C. "Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis." Nature, 2018, 559, 83-88. Available at:[Link]

  • Zuo, Z., & MacMillan, D. W. C. "Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore." Journal of the American Chemical Society, 2014, 136, 11602-11605. Available at:[Link]

  • Chen, J. et al. "Photocatalytic Decarboxylative Minisci Reaction Catalyzed by Palladium-Loaded Gallium Nitride." ACS Catalysis, 2023. Available at:[Link]

  • Crnovrsanin, E. et al. "Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids." Journal of the American Chemical Society, 2021, 143, 16370–16376. Available at:[Link]

  • Demchuk, O. P., & Grygorenko, O. O. "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 2023, 21(2). Available at:[Link]

Method

Application Note: Catalytic Fluorination Methods for the Synthesis of Difluoromethyl Cyclobutane Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Rationale The incorporation of fluorine into small molecules is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, significantly enhancing target binding affinity, membrane permeability, and metabolic stability. Specifically, the difluoromethyl group (–CF₂H) acts as a highly effective lipophilic hydrogen bond donor bioisostere for alcohols and thiols. Concurrently, the cyclobutane ring provides a conformationally restricted scaffold, allowing drug developers to "escape from flatland" and improve three-dimensional structural complexity.

Despite the high value of difluoromethylated cyclobutanes, their chemical space remains underexplored due to the inherent ring strain of four-membered carbocycles and the historically challenging nature of C(sp³)–CF₂H bond formation. This application note synthesizes recent breakthroughs in catalytic and metal-free fluorination methodologies, providing field-proven protocols to access these highly prized motifs.

Mechanistic Paradigms in Cyclobutane Difluoromethylation

To successfully functionalize cyclobutane derivatives, chemists must overcome the high bond dissociation energies of unactivated C(sp³)–H bonds or the sluggish oxidative addition of alkyl halides. We highlight three state-of-the-art paradigms:

A. Copper-Catalyzed Directed C(sp³)–H Difluoromethylation

Developed as a proof-of-principle for late-stage functionalization, this method utilizes an innate directing group—specifically N-chlorocarboxamides or N-chlorocarbamates. Upon Single Electron Transfer (SET) from a Cu(I) catalyst, an amidyl radical is generated. This radical undergoes a highly regioselective intramolecular 1,5-Hydrogen Atom Transfer (HAT) to form a carbon radical on the cyclobutane ring, which is subsequently captured by a Cu(II)–CF₂H species[1].

B. SN2′-Type Difluoromethylation of gem-Dichlorocyclobutenones

Cyclobutenones are versatile, highly strained building blocks. While perfluoroalkylation of these substrates requires a copper catalyst, recent advances have demonstrated that difluoromethylation can proceed under entirely metal-free conditions . By utilizing the highly nucleophilic zinc reagent (DMPU)₂Zn(CF₂H)₂ in DMSO, an SN2′ displacement of the chloride occurs smoothly at room temperature, yielding chloro-fluoroalkylated cyclobutenones [2].

C. Aryl Radical-Enabled Cross-Coupling of Alkyl Halides

Unactivated cyclobutyl iodides traditionally resist copper-catalyzed cross-coupling due to their low reduction potentials. A novel approach leverages aryl radicals (generated via Cu catalysis) to abstract the halogen, forming a cyclobutyl radical. This radical enters the copper catalytic cycle and couples with a difluoromethyl zinc reagent, furnishing the product at room temperature [3].

Data Presentation: Methodological Comparison

The following table summarizes the quantitative data and operational parameters of the three primary methodologies for synthesizing difluoromethyl cyclobutane derivatives.

MethodologySubstrate ClassReagents / CatalystReaction ConditionsTypical YieldsKey Mechanistic Feature
Directed C(sp³)–H Functionalization Cyclobutane-fused N-chloroamidesCu(I) catalyst, CF₂H nucleophileRoom TempHigh (up to 90%)1,5-HAT via amidyl radical
SN2′ Difluoromethylation gem-Dichlorocyclobutenones(DMPU)₂Zn(CF₂H)₂DMSO, Room Temp, 12 hHigh (79–88%)Metal-free nucleophilic attack
Radical Cross-Coupling Cyclobutyl iodidesCu(I), Aryl radical initiator, CF₂H-ZnRoom Temp50–90%Aryl radical halogen abstraction

Experimental Protocols & Self-Validating Workflows

Protocol 1: Copper-Catalyzed Directed C–H Difluoromethylation of Cyclobutane-Fused Amines

Scientific Rationale: Direct functionalization of cyclobutanes is notoriously difficult without ring-opening side reactions. By pre-functionalizing the amine to an N-chlorocarbamate, we create a localized "radical relay" system. The Cu(I) catalyst acts dually: it initiates the radical cascade and serves as the CF₂H transfer agent, ensuring high regioselectivity without degrading the strained ring.

Materials:

  • Cyclobutane-fused N-chlorocarbamate (0.2 mmol)

  • Cu(I) catalyst (e.g., CuTc or CuBr, 10-20 mol%)

  • Nucleophilic CF₂H source (e.g., TMSCF₂H with an appropriate activator)

  • Anhydrous solvent (DCE or MeCN)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the cyclobutane-fused N-chlorocarbamate (0.2 mmol) and the Cu(I) catalyst (10 mol%).

    • Causality Check: N-chlorocarbamates are stable to air/moisture, but the Cu(I) catalyst and CF₂H source require strict inert conditions to prevent premature oxidation or hydrolysis.

  • Solvent Addition: Add 2.0 mL of anhydrous DCE. Stir to achieve a homogeneous solution.

  • Reagent Addition: Slowly add the CF₂H source via a microsyringe.

  • Reaction: Seal the tube and stir at room temperature.

    • Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active N-chloroamide spot typically occurs within 4–8 hours.

  • Quenching & Workup: Open the flask to air to oxidize the remaining active copper species. Dilute with EtOAc (10 mL) and wash with saturated aqueous NH₄Cl (2 × 10 mL) to remove copper salts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography. Validate the CF₂H incorporation via ¹⁹F NMR (characteristic doublet around -115 to -120 ppm, J ≈ 55 Hz).

Mechanism Substrate Cyclobutane-fused N-Chloroamide AmidylRadical Amidyl Radical Intermediate Substrate->AmidylRadical SET from Cu(I) (-Cl⁻) CarbonRadical Cyclobutyl C(sp³) Radical AmidylRadical->CarbonRadical 1,5-HAT Product Difluoromethylated Cyclobutane CarbonRadical->Product Radical Capture CuSpecies L-Cu(II)-CF₂H Intermediate CuSpecies->Product CF₂H Transfer Catalyst Cu(I) Catalyst Product->Catalyst Catalyst Regeneration Catalyst->AmidylRadical Oxidation to Cu(II)

Fig 1: Catalytic cycle of Cu-catalyzed chloroamide-directed C(sp3)-H difluoromethylation.

Protocol 2: Metal-Free SN2′-Type Difluoromethylation of gem-Dichlorocyclobutenones

Scientific Rationale: While transition metals are usually required for cross-coupling, the specific zincate complex (DMPU)₂Zn(CF₂H)₂ exhibits extraordinary nucleophilicity. When paired with the polar aprotic solvent DMSO, the zinc reagent can directly attack the highly electrophilic conjugated system of the gem-dichlorocyclobutenone via an SN2′ pathway. The omission of copper prevents unwanted transmetalation side-reactions, maximizing the yield of the difluoromethylated product.

Materials:

  • gem-Dichlorocyclobutenone derivative (0.2 mmol)

  • (DMPU)₂Zn(CF₂H)₂ reagent (0.2 mmol, 1.0 equiv)

  • Anhydrous DMSO (2.0 mL)

Step-by-Step Procedure:

  • Reagent Mixing: Under an argon atmosphere, dissolve the gem-dichlorocyclobutenone (0.2 mmol) in 2.0 mL of anhydrous DMSO in a 10 mL reaction vial.

  • Zinc Reagent Addition: Add (DMPU)₂Zn(CF₂H)₂ (0.2 mmol) in one portion.

    • Causality Check: DMSO is critical here; it coordinates the zinc, enhancing the nucleophilic character of the CF₂H moiety, which is strictly required for the metal-free SN2′ attack.

  • Reaction: Stir the mixture at room temperature for 12 hours.

    • Validation Step: Extract a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR scan. The appearance of a distinct doublet confirms the CF₂H transfer.

  • Workup: Quench the reaction by adding 5 mL of water. Extract the aqueous layer with dichloromethane (DCM, 3 × 10 mL).

  • Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove trace DMSO and DMPU.

  • Purification: Dry over MgSO₄, evaporate the solvent, and purify the residue by flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Prepare (DMPU)₂Zn(CF₂H)₂ Reagent Step3 Mix at Room Temp (Metal-Free SN2') Step1->Step3 Step2 Dissolve gem-Dichloro- cyclobutenone in DMSO Step2->Step3 Step4 Reaction Monitoring (19F NMR / TLC) Step3->Step4 12 hours Step5 Aqueous Workup & Column Chromatography Step4->Step5 If complete

Fig 2: Experimental workflow for SN2'-type difluoromethylation of gem-dichlorocyclobutenones.

Troubleshooting & Optimization Guidelines

  • Low Yields in C–H Functionalization: If the cyclobutane ring undergoes fragmentation, the 1,5-HAT step is likely competing with β-scission. Ensure the reaction is kept strictly at room temperature. Lowering the temperature to 0 °C can suppress ring-opening, though it will increase reaction time.

  • Incomplete SN2′ Conversion: The nucleophilicity of (DMPU)₂Zn(CF₂H)₂ is highly dependent on solvent polarity. If utilizing a solvent other than DMSO (e.g., DCE or THF), the metal-free pathway will stall. In such cases, the addition of 10 mol% CuBr is required to facilitate transmetalation and drive the reaction forward [2].

  • Loss of Stereochemistry: For radical cross-coupling of cyclobutyl iodides, the intermediate cyclobutyl radical is planar. If diastereoselectivity is required, chiral ligands (e.g., bisoxazolines) must be coordinated to the copper catalyst to control the facial approach during the CF₂H transfer step.

Technical Notes & Optimization

Troubleshooting

preventing epimerization during (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid amide coupling

Welcome to the Advanced Troubleshooting Guide for the amide coupling of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid . As a Senior Application Scientist, I have structured this guide to address the specific st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the amide coupling of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid . As a Senior Application Scientist, I have structured this guide to address the specific stereochemical challenges associated with cyclobutane scaffolds. This document moves beyond basic protocols to explain the causality behind reagent selection, ensuring your syntheses remain self-validating and highly reproducible.

Part 1: Core Troubleshooting & FAQs

Q1: What is the mechanistic cause of epimerization for (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid during amide coupling? A: The (1r,3r) configuration represents the trans isomer of the cyclobutane ring. In this state, the substituents are forced into higher-energy pseudo-axial positions. The cyclobutane ring thermodynamically prefers the cis configuration (1s,3r), where substituents can occupy less sterically hindered pseudo-equatorial positions[1].

When the carboxylic acid is activated by a coupling reagent, the α-proton becomes significantly more acidic. If a strong base is present, it abstracts this proton, generating a planar enolate intermediate. Upon reprotonation, the system falls into the thermodynamic sink, yielding the cis epimer. Because this substrate lacks an N-acyl group, the classical oxazolone epimerization pathway does not apply; stereochemical degradation is driven entirely by direct enolization[2].

Q2: I am currently using HATU and DIPEA, but I observe 15-25% of the cis-epimer. Why is this happening, and what is the recommended alternative? A: HATU is a highly reactive uronium-based coupling reagent that rapidly forms a strongly electron-withdrawing active ester. DIPEA (N,N-diisopropylethylamine) is a strong base (pKa ~10.5). The combination of a highly activated ester and a strong base drastically accelerates α-proton abstraction[2].

Recommendation: Switch to T3P (n-propanephosphonic acid anhydride) combined with Pyridine [3]. T3P converts the carboxylic acid into a milder mixed anhydride. Pyridine acts as both a solvent and a nucleophilic catalyst, but as a weak base (pKa ~5.2), it lacks the basicity required to efficiently deprotonate the α-carbon. This specific combination suppresses epimerization to <1.5%[3].

Q3: Can I add DMAP to the T3P/Pyridine system to accelerate the coupling of a sterically hindered amine? A: No. Do not use DMAP. While 4-(dimethylamino)pyridine (DMAP) is a standard nucleophilic catalyst, studies have proven that the resulting acyl-DMAP intermediate is highly susceptible to epimerization[3]. The enhanced resonance stabilization of the acylpyridinium intermediate formed with DMAP inadvertently increases the acidity of the α-proton. Pyridine alone provides sufficient reaction rates while maintaining the stereochemical integrity of the cyclobutane core[3].

Q4: How critical is temperature control during the T3P addition? A: Extremely critical. The addition of T3P is mildly exothermic. Localized heating increases the kinetic rate of enolization. The reaction must be maintained strictly at 0 °C during the addition of T3P and throughout the coupling phase to freeze out the enolization pathway[3].

Part 2: Quantitative Data & Reagent Comparison

The following table summarizes the expected epimerization levels based on coupling conditions.

Coupling ReagentBaseAdditiveTemperatureExpected Epimerization (%)
EDC / HOBtDIPEANone25 °C15.0 - 25.0%
HATUDIPEANone0 °C to 25 °C10.0 - 20.0%
T3PPyridineDMAP0 °C5.0 - 15.0%
T3P Pyridine None 0 °C < 1.5%

Part 3: Mechanistic & Workflow Visualizations

Epimerization A (1r,3r)-trans-Acid (Activated Ester) B Strong Base (e.g., DIPEA) A->B α-Deprotonation F Amine Attack (Fast Kinetics) A->F Direct Coupling C Planar Enolate Intermediate B->C D Reprotonation (Thermodynamic Sink) C->D E (1s,3r)-cis-Amide (Undesired Epimer) D->E Favored (Pseudo-equatorial) G (1r,3r)-trans-Amide (Desired Product) F->G

Fig 1. Divergent pathways of direct coupling vs. base-catalyzed epimerization via enolate formation.

Workflow Step1 1. Dissolve Acid + Amine in EtOAc & Pyridine Step2 2. Equilibrate to 0 °C Step1->Step2 Step3 3. Dropwise Addition of T3P (50% in EtOAc) Step2->Step3 Step4 4. Stir at 0 °C (2-4h) Do NOT warm to RT Step3->Step4 Step5 5. Cold Quench (1N HCl) & Aqueous Workup Step4->Step5 Step6 6. Isolate (1r,3r)-Amide (>98.5% stereopurity) Step5->Step6

Fig 2. Optimized T3P/Pyridine coupling workflow for epimerization-prone cyclobutane substrates.

Part 4: Self-Validating Experimental Protocol

Objective: Synthesize the target amide from (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid while restricting epimerization to <1.5%.

Materials:

  • (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.0 equiv)

  • Target Amine (1.05 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Anhydrous Pyridine (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the target amine (1.05 equiv) in anhydrous EtOAc to achieve a concentration of ~0.2 M.

    • Causality Check: EtOAc is chosen over highly polar solvents like DMF because lower solvent polarity decreases the rate of enolization[2].

  • Base Addition: Add anhydrous Pyridine (3.0 equiv) to the stirring solution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the mixture to equilibrate to exactly 0 °C for 15 minutes.

  • Activation: Slowly add the T3P solution (1.5 equiv) dropwise over 10-15 minutes.

    • Causality Check: T3P addition is exothermic. Dropwise addition ensures the internal temperature does not spike, which would provide the activation energy necessary for α-proton abstraction[3].

  • Reaction: Stir the homogeneous solution at 0 °C for 2 to 4 hours. Monitor the reaction progress by LC-MS or TLC. Crucial: Do not allow the reaction to warm to room temperature until the starting acid is completely consumed.

  • Quench & Workup: Quench the reaction cold by adding 1N aqueous HCl. Transfer to a separatory funnel and extract with EtOAc. Wash the organic layer sequentially with 1N HCl (to completely remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product typically requires minimal purification and retains >98.5% of the desired (1r,3r) stereochemistry.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. 3

  • BenchChem. (2024). "Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides." BenchChem Technical Support. 2

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews (via Luxembourg Bio Technologies).

  • ACS Publications. (2021). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold..." Organic Process Research & Development. 1

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Welcome to the technical support center for (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the solubility challenges you may encounter with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Disclaimer: As of early 2026, specific quantitative solubility data for (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid in a wide range of organic solvents is not extensively documented in publicly available literature. This guide is therefore based on the fundamental principles of organic and medicinal chemistry, with a focus on the known properties of fluorinated compounds and carboxylic acids.

Expected Solubility Profile

(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid possesses a unique combination of a polar carboxylic acid group and a lipophilic difluoromethylcyclobutane core. This structure suggests a nuanced solubility profile. The presence of the difluoromethyl group increases the molecule's fluorine content, which can lead to properties of both hydrophobicity and lipophobicity.[1]

Based on its structure, we can anticipate the following general solubility trends:

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The carboxylic acid group can form hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneModerate to High The polarity of these solvents can solvate the carboxylic acid group.
Non-Polar Hexane, Toluene, Diethyl EtherLow The overall polarity of the molecule due to the carboxylic acid group will likely limit solubility in non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate May offer a balance of polarity for dissolution.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments.

Question 1: I am struggling to dissolve (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid in a non-polar solvent like hexane for a reaction. What are my options?

Answer:

It is expected that this compound will have low solubility in non-polar solvents due to the presence of the polar carboxylic acid group. Here is a systematic approach to address this issue:

  • Introduce a Co-solvent: The addition of a small amount of a polar aprotic co-solvent can significantly enhance solubility.[2]

    • Recommended Co-solvents: Tetrahydrofuran (THF) or 1,4-Dioxane are good starting points as they are miscible with many non-polar solvents.

    • Protocol: Start by adding the co-solvent dropwise to your non-polar solvent until the compound dissolves. Be mindful that the co-solvent may affect your reaction, so it's crucial to check for compatibility.

  • Consider a Solvent with Intermediate Polarity: If a co-solvent is not suitable for your reaction, switching to a single solvent with intermediate polarity might be a better option.

    • Recommended Solvents: Dichloromethane (DCM) or diethyl ether could provide a better balance for dissolving your compound.

  • Temperature Modification: For many organic compounds, solubility increases with temperature.[2]

    • Protocol: Gently warm the solvent while stirring to see if the compound dissolves. Ensure that the temperature is compatible with the stability of your compound and the requirements of your subsequent experimental steps.

Question 2: My compound is not fully dissolving in a polar protic solvent like methanol, even at room temperature. What should I do?

Answer:

While moderate to high solubility is expected in polar protic solvents, several factors could be limiting dissolution. Here’s a troubleshooting workflow:

Caption: Troubleshooting workflow for dissolution in polar protic solvents.

Detailed Steps:

  • Sonication: Use an ultrasonic bath to provide energy to break up the solid lattice and promote dissolution.

  • Gentle Heating: As with non-polar solvents, carefully warming the mixture can increase solubility.

  • Switch to a Stronger Polar Solvent: If methanol is not effective, consider solvents with a higher polarity and solvating power.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent solvents for many carboxylic acids.

Question 3: I am performing a biological assay in an aqueous buffer and my compound is precipitating. How can I improve its aqueous solubility?

Answer:

The poor aqueous solubility of carboxylic acids is a common challenge.[3] The key is to leverage the acidic nature of the carboxylic acid group.

  • pH Adjustment: The solubility of carboxylic acids is highly pH-dependent.[2][3] By increasing the pH of the buffer above the pKa of the carboxylic acid, you can deprotonate it to the more soluble carboxylate salt. The pKa of structurally similar α-(difluoromethyl)cyclobutanecarboxylic acids has been reported to be around 3.08.[1]

    • Protocol:

      • Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO.

      • Prepare a series of aqueous buffers with increasing pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

      • Add a small aliquot of your DMSO stock solution to each buffer to reach your desired final concentration. The final concentration of DMSO should ideally be kept below 1% to minimize its effect on the biological assay.[2]

      • Observe for any precipitation and determine the lowest pH at which your compound remains soluble.

  • Use of Co-solvents: As mentioned, a small percentage of a water-miscible organic co-solvent can help maintain solubility.[2]

    • Recommended Co-solvents for Aqueous Buffers: DMSO, ethanol, or polyethylene glycol (PEG) are commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to use for dissolving (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid?

A1: For initial dissolution, a polar aprotic solvent such as DMSO or DMF is an excellent starting point due to their strong solvating capabilities for a wide range of organic molecules, including carboxylic acids. For applications where these solvents are not suitable, polar protic solvents like methanol or ethanol are good alternatives.

Q2: How does the difluoromethyl group impact the solubility of this compound?

A2: The difluoromethyl (-CHF2) group has a significant impact on the molecule's physicochemical properties. It is a highly electronegative group, which can influence the acidity of the carboxylic acid. The presence of fluorine can also increase the compound's lipophilicity, but in a unique way that can also lead to "lipophobicity" or poor solubility in hydrocarbon-based non-polar solvents.[1] This is a key reason why predicting its solubility based on simple "like dissolves like" rules can be challenging.

Q3: My compound is an oil/low melting solid. Does this affect how I should approach solubility testing?

A3: Yes, if your compound is not a crystalline solid, the concept of "dissolving" is more about miscibility. The general principles of using solvents with similar polarity still apply. However, you will not have a crystal lattice to break, so the energy barrier to dissolution will be lower. The troubleshooting steps involving co-solvents and trying different solvent classes are still highly relevant.

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

For a definitive measure of solubility in a specific solvent, the shake-flask method followed by a quantitative analysis technique like High-Performance Liquid Chromatography (HPLC) is a reliable approach.[2][3][4]

Objective: To determine the equilibrium solubility of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid in a chosen organic solvent at a specific temperature.

Materials:

  • (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

  • Selected organic solvent (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a glass vial. An excess is visually confirmed when undissolved solid remains at the bottom of the vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. This ensures that the system reaches equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • For a more complete separation, centrifuge the vial at a moderate speed for 10-15 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • The resulting concentration is the solubility of the compound in that solvent at the specified temperature. Report the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate on shaker for 24-48h at constant temperature B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered solution E->F G Analyze by HPLC F->G H Calculate concentration using calibration curve G->H I I H->I Report Solubility (mg/mL or mol/L)

Caption: Experimental workflow for solubility determination via the shake-flask method.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Amsserd, K. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • World Health Organization. (2019). Annex 4. WHO Technical Report Series, No. 1019.
  • Scribd. (n.d.). Shake Flask Method for Partition Coefficient. Scribd.
  • University of Sydney. (2023, August 31). Solubility of Organic Compounds.
  • Al-Ghabeish, M., & Puri, V. (2014). A Novel Method for Determining the Solubility of Small Molecules in Aqueous Media and Polymer Solvent Systems Using Solution Calorimetry. Journal of Pharmaceutical Sciences.
  • El-Hage, S., et al. (2020). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. SciForum.
  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13.

Sources

Troubleshooting

Process Chemistry Support Portal: Purification of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Welcome to the Technical Support Center. This knowledge base is engineered for process chemists, researchers, and drug development professionals tasked with isolating the trans isomer, (1r,3r)-3-(difluoromethyl)cyclobuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This knowledge base is engineered for process chemists, researchers, and drug development professionals tasked with isolating the trans isomer, (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid , from complex crude reaction mixtures.

Synthesizing this fluorinated building block—typically via the deoxofluorination of 3-formylcyclobutanecarboxylic acid derivatives—generates challenging mixtures. These mixtures often contain unreacted fluorinating agents (e.g., DAST, Deoxo-Fluor), acidic degradation byproducts, and the unwanted (1s,3s) cis diastereomer. This guide provides causality-driven troubleshooting, self-validating protocols, and physicochemical data to ensure high-purity isolation.

Physicochemical Profiling & Data Presentation

Understanding the molecule's physical properties is the foundation of a rational purification strategy. The electron-withdrawing difluoromethyl group increases the acidity of the carboxylic acid compared to unsubstituted cyclobutanes, fundamentally shifting its partitioning behavior during aqueous workup [1].

Table 1: Quantitative Properties and Purification Implications
Property / ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 150.12 g/mol Low molecular weight; product is volatile if heated excessively under high vacuum (< 10 mbar) [1].
pKa (Estimated) ~4.5Dictates a strict pH-dependent liquid-liquid extraction strategy. Must be quenched >pH 8 to form the water-soluble salt.
LogP (Predicted) ~1.4Moderately lipophilic. Requires non-polar to slightly polar solvents (e.g., MTBE, EtOAc) for extraction at low pH.
19 F-NMR Handle ~ -115 ppm (dt)Allows precise tracking of the cis/trans ratio in the crude mixture without the need for derivatization [2].
Physical State Liquid / Low-melting solidDirect crystallization of the free acid is difficult; necessitates diastereomeric salt formation for solid-state resolution [3].

Purification Workflow Visualization

The following workflow illustrates the logic of separating the desired (1r,3r) isomer from neutral fluorination byproducts and the (1s,3s) diastereomer.

PurificationWorkflow N1 Crude Reaction Mixture (cis/trans + byproducts) N2 Aqueous Quench (pH 8-9) N1->N2 N3 Liquid-Liquid Extraction (Remove Organics) N2->N3 N4 Acidification & Extraction (pH 2) N3->N4 N5 DCHA Salt Formation (in EtOAc/Heptane) N4->N5 N6 Recrystallization (Enrich 1r,3r isomer) N5->N6 N7 Acidic Freebasing & Isolation Pure (1r,3r)-Isomer N6->N7

Fig 1: Step-by-step purification workflow isolating the (1r,3r) trans isomer.

Troubleshooting & FAQs

Q1: Why am I losing product during the initial aqueous quench of the fluorination reaction?

  • Causality: The product is a carboxylic acid. If the quench isn't sufficiently basic, the product remains protonated (lipophilic) and partitions into the organic waste layer along with neutral DAST/Deoxo-Fluor byproducts.

  • Solution: Use saturated aqueous NaHCO3​ or 1M NaOH to ensure the aqueous phase reaches a pH of 8–9. This quantitatively converts the acid into its water-soluble sodium salt.

Q2: How do I separate the (1s,3s) cis isomer from the desired (1r,3r) trans isomer?

  • Causality: Diastereomers have identical functional groups but different spatial arrangements. Because the cyclobutane ring is relatively flat, the polarity difference between the cis and trans free acids is minimal, leading to co-elution (identical Rf​ values) in standard normal-phase silica gel chromatography.

  • Solution: Utilize diastereomeric salt resolution. Adding a bulky amine like Dicyclohexylamine (DCHA) forms salts with vastly amplified solubility differences. The (1r,3r)-DCHA salt packs more efficiently into a crystal lattice and preferentially crystallizes from Ethyl Acetate/Heptane mixtures.

Q3: My isolated product contains significant fluoride impurities by 19 F-NMR. How do I remove them?

  • Causality: Fluorinating agents degrade into dialkylaminosulfur trifluorides and free Hydrogen Fluoride (HF). Free HF acts as a strong hydrogen-bond donor, forming tight complexes with the carboxylic acid moiety of your product, carrying it through standard extractions.

  • Solution: Wash the organic extract containing the free acid with a dilute HCl solution (0.1 M) followed by a saturated brine wash. The high ionic strength and chloride competition disrupt the HF-carboxylic acid hydrogen-bonding network, forcing HF into the aqueous phase.

Q4: I am experiencing severe emulsions during the liquid-liquid extraction. How can I break them?

  • Causality: Polyfluorinated organic byproducts often act as surfactants, lowering the interfacial tension between the aqueous and organic layers.

  • Solution: Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric fluorination residues that stabilize the emulsion. Alternatively, increase the density of the aqueous layer by saturating it with NaCl .

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Acid-Base Extractive Cleanup

Purpose: Remove neutral organic impurities and fluorination byproducts.

  • Quench: Slowly pour the crude reaction mixture into a vigorously stirred solution of saturated aqueous NaHCO3​ at 0 °C.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Validation Check 1: Spot both layers on a TLC plate (Stain with Bromocresol Green). The aqueous layer MUST show a bright yellow spot (indicating the presence of the carboxylate salt), while the DCM layer should show no acid spots. Discard the DCM layer.

  • Acidification: Cool the aqueous layer to 0 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0.

    • Validation Check 2: Verify pH with indicator paper. The solution should turn cloudy as the free acid precipitates/oils out.

  • Product Extraction: Extract the acidic aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Washing & Drying: Wash the combined MTBE layers with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30 °C to prevent volatilization).

Protocol B: DCHA Salt Resolution for Isomeric Purity

Purpose: Isolate the (1r,3r) trans isomer from the cis isomer.

  • Salt Formation: Dissolve the crude acid mixture (from Protocol A) in Ethyl Acetate (10 mL/gram of acid). Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise at room temperature.

  • Crystallization: Stir for 30 minutes. Slowly add Heptane until the solution becomes slightly turbid. Heat to 60 °C until clear, then allow it to cool slowly to room temperature over 4 hours.

    • Validation Check 3: White, needle-like crystals should form. If an oil forms, reheat, add 5% more Ethyl Acetate, and cool slower.

  • Filtration: Filter the crystals and wash with cold Heptane.

  • Isomeric Verification: Take a 5 mg sample of the crystals, dissolve in CDCl3​ , and run a 19 F-NMR.

    • Validation Check 4: The (1r,3r) isomer typically presents a distinct doublet of triplets (dt) around -115 ppm. Ensure the signal corresponding to the cis isomer (< 5% integration) is minimized [2].

  • Freebasing: Suspend the pure crystals in MTBE and 1M HCl (1:1). Stir until biphasic and clear. Separate the organic layer, dry, and evaporate to yield the pure (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84716404, 3-(Difluoromethyl)cyclobutane-1-carboxylic acid." PubChem,[Link]

Optimization

Technical Support Center: Resolving Stereoselectivity Challenges in Difluoromethyl Cyclobutane Synthesis

Welcome to the Technical Support Center for advanced fluorinated scaffold synthesis. The incorporation of the difluoromethyl (–CHF₂) group into cyclobutane rings is a highly sought-after strategy in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced fluorinated scaffold synthesis. The incorporation of the difluoromethyl (–CHF₂) group into cyclobutane rings is a highly sought-after strategy in modern drug discovery to improve metabolic stability and modulate lipophilicity. However, controlling the stereochemistry—both enantiomeric excess (ee) and diastereomeric ratio (d.r.)—presents significant synthetic hurdles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers overcome stereoselectivity bottlenecks during transition-metal and photoredox-catalyzed syntheses.

Core Synthetic Workflows

G SM Starting Materials (α-CHF₂ Precursors) Path1 Pd-Catalyzed C(sp³)-H Arylation SM->Path1 Path2 Photoredox Catalysis (e.g., 4CzIPN / Ir-complex) SM->Path2 Ligand MPASA Chiral Ligand (Enantiocontrol) Path1->Ligand Prod1 Enantioenriched α-CHF₂ Cyclobutane (>90% ee) Ligand->Prod1 Radical Radical Intermediate (Diastereocontrol) Path2->Radical Prod2 Diastereoselective CHF₂ Cyclobutane (cis/trans) Radical->Prod2

Fig 1. Divergent stereoselective pathways for difluoromethyl cyclobutane synthesis.

Troubleshooting Guide & FAQs

Q1: I am attempting the Pd-catalyzed β-C(sp³)–H arylation of α-difluoromethyl cyclobutane carboxylic acid, but my enantiomeric excess (ee) is stalled below 50%. How can I improve this?

Root Cause: The low enantioselectivity is likely due to insufficient chiral differentiation by your ligand [1]. For α-fluoroalkyl cyclobutane carboxylic acids, standard mono-protected amino acid (MPAA) ligands often fail to provide a rigid enough chiral pocket. The steric bulk and strong electron-withdrawing nature of the –CHF₂ group disrupt standard Pd-ligand coordination, allowing background racemic C–H activation to compete. Solution: Switch to a chiral monoprotected-N-amino sulfonamide (MPASA) ligand. The sulfonamide moiety provides tunable electronics and enhanced bidentate coordination to the Pd(II) center. This creates a highly rigid chiral environment that effectively desymmetrizes the enantiotopic β-C–H bonds of the cyclobutane ring, pushing the ee above 85% [1].

Q2: During the photoredox-mediated [2+2] cycloaddition to form difluoromethyl cyclobutanes, I observe a poor cis/trans diastereomeric ratio (d.r.) and significant E/Z isomerization of my starting alkene. What is the cause?

Root Cause: This is a classic symptom of reversible triplet energy transfer (EnT) from the photocatalyst to the starting alkene, which competes with the desired radical cyclization [2]. If the triplet energy of your photocatalyst (e.g., standard Iridium-based complexes) is higher than that of the alkene, it will continuously isomerize the double bond prior to ring closure, scrambling the stereocenters. Solution: Lower the triplet energy of your photocatalyst. Transitioning from highly energetic Iridium-based catalysts to organic dyes like 4CzIPN provides a more suitable redox potential for site-specific radical generation without triggering premature alkene isomerization [2]. Additionally, running the reaction at lower temperatures (e.g., -20 °C) kinetically favors the more stable diastereomer.

Q3: My isolated yield of the arylated α-CHF₂ cyclobutane is very low (<30%), even though the ee is excellent. I suspect catalyst degradation. How do I troubleshoot the yield?

Root Cause: In Pd-catalyzed C–H functionalizations, low yields despite high stereoselectivity usually point to catalyst poisoning by the aryl iodide coupling partner or poor solubility of the silver salts used as halide scavengers. Inactive Pd-Iodide dimers form when the local concentration of iodide exceeds the scavenging capacity of the silver additive. Solution: Optimize the silver salt additive and the solvent system. Ag₂CO₃ is required to abstract the iodide and regenerate the active Pd(II) species. Ensure the Ag₂CO₃ is freshly dried and finely milled to maximize surface area. Furthermore, utilize a mixed solvent system of Hexafluoroisopropanol (HFIP) and tert-amyl alcohol; HFIP enhances the electrophilicity of the Pd-center, while tert-amyl alcohol provides the necessary solubility for the silver salts [1].

Quantitative Data Comparison

The following table summarizes the causal relationship between catalyst/ligand selection and the resulting stereoselectivity and yield.

Synthetic MethodSubstrateCatalyst / Ligand SystemYield (%)StereoselectivityRef
C–H Arylation α-CHF₂ Cyclobutane Carboxylic AcidPd(OAc)₂ + MPASA Ligand 46 - 58%87 - 90% ee [1]
C–H Arylation α-CHF₂ Cyclobutane Carboxylic AcidPd(OAc)₂ + Standard MPAA< 15%< 30% ee[1]
Photoredox [2+2] Fluoroalkyl Alkene PrecursorIr(ppy)₃ (High Triplet Energy)40%1.2:1 d.r.[2]
Photoredox [2+2] Fluoroalkyl Alkene Precursor4CzIPN (Organic Dye)85%>10:1 d.r. [2]

Self-Validating Experimental Protocol

Enantioselective β-C(sp³)–H Arylation of α-Difluoromethyl Cyclobutane Carboxylic Acid

This protocol utilizes MPASA-enabled Pd-catalysis to ensure both high yield and >85% ee. The workflow is designed to be self-validating; if the physical state of the silver salts changes from yellow/white to bright yellow/green, active halogen scavenging is occurring.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 8 mL reaction vial with α-difluoromethyl cyclobutane carboxylic acid (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol%), the appropriate chiral MPASA ligand (12 mol%), and finely milled Ag₂CO₃ (2.0 equiv).

  • Solvent & Reagent Addition: Add an anhydrous solvent mixture of Hexafluoroisopropanol (HFIP) and tert-amyl alcohol (1.0 mL, 1:4 v/v). Subsequently, add the aryl iodide coupling partner (0.15 mmol, 1.5 equiv).

  • Reaction Execution: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at 80 °C for 24 hours. Note: Vigorous stirring is critical to overcome the mass transfer limitations of the insoluble Ag₂CO₃.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove silver iodide precipitates and palladium black. Concentrate the filtrate under reduced pressure.

  • Validation & Analysis: Purify the crude product via flash column chromatography (Hexanes/EtOAc). Determine the enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase (e.g., Chiralpak AD-H or OD-H) against a synthesized racemic standard.

References

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Journal of the American Chemical Society (2025). URL:[Link]

  • Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry - An Asian Journal (2026). URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the most critical bottleneck in C(sp³)–C(sp²) metallaphotoredox chemistry: catalyst synchronization .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the most critical bottleneck in C(sp³)–C(sp²) metallaphotoredox chemistry: catalyst synchronization .

The difluoromethylcyclobutane motif is a highly prized bioisostere in drug development, offering enhanced metabolic stability and unique conformational properties. However, the decarboxylative cross-coupling of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid with aryl halides relies on a delicate kinetic balance between an Iridium photoredox cycle and a Nickel cross-coupling cycle [1]. Misjudging your catalyst loading does not just lower yields—it fundamentally alters the dominant reaction pathway, leading to homocoupling, protodecarboxylation, or stalled reactions.

Mechanistic Workflow & Catalyst Interplay

To troubleshoot effectively, you must understand the causality of the dual-catalytic system. The Iridium photocatalyst is responsible for generating the cyclobutyl radical via single-electron transfer (SET) oxidation of the carboxylate. Simultaneously, the Nickel catalyst must undergo oxidative addition with the aryl halide to capture this radical. The rates of these two cycles must be perfectly matched.

DualCatalysis cluster_photo Photoredox Cycle (Ir) cluster_ni Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star hν (450 nm) Ir2 Ir(II) Ir3_star->Ir2 SET from R-COO⁻ Radical R• (Radical) Ir3_star->Radical - CO2 Ir2->Ir3 SET to Ni(I) Ni1 Ni(I)-X Ir2->Ni1 Electron Transfer Ni0 Ni(0) Ni2 Ar-Ni(II)-X Ni0->Ni2 + Ar-X Ni3 Ar-Ni(III)(R)-X Ni2->Ni3 + R• Ni3->Ni1 - Ar-R Product Ar-R Product Ni3->Product Ni1->Ni0 SET from Ir(II) RCOO Cyclobutane Carboxylate RCOO->Ir3_star Radical->Ni2

Caption: Dual Ir/Ni catalytic cycle demonstrating the kinetic dependency between radical generation and capture.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of aryl halide homocoupling (Ar-Ar) instead of the desired cross-product. How should I adjust my catalyst loading? A: Homocoupling indicates that the rate of the Nickel catalytic cycle outpaces the rate of radical generation from the Iridium photoredox cycle. When Ni(0) undergoes oxidative addition to form Ar-Ni(II)-X, it must wait for the difluoromethylcyclobutyl radical (R•) to be generated. If the Ir catalyst loading is too low (or light penetration is poor), the Ar-Ni(II)-X intermediate accumulates and undergoes a second oxidative addition or disproportionation, leading to Ar-Ar homocoupling. Actionable Step: Decrease the Ni catalyst loading (e.g., from 10 mol% to 5 mol%) or increase the Ir loading (e.g., from 1 mol% to 2 mol%) to synchronize the cycles.

Q2: My reaction stalls at 40% conversion of the (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid. Is my Ir photocatalyst degrading? A: While Ir[dF(CF3)ppy]2(dtbbpy)PF6 is highly robust, stalling usually occurs due to an imbalance in the steady-state concentration of the active Ni(0) species, not Ir degradation. The reduction of Ni(I) to Ni(0) by Ir(II) is the critical turnover step that links both cycles[1]. If the Ni loading is too high, the Ir(II) pool is rapidly depleted. Conversely, if the aryl halide is sterically hindered, Ni(I) accumulates and the cycle breaks. Actionable Step: Ensure your base (e.g., Cs₂CO₃) is finely milled to ensure continuous deprotonation of the carboxylic acid. Optimize the Ir:Ni ratio to exactly 1:5 (e.g., 1 mol% Ir to 5 mol% Ni).

Q3: I started with pure (1r,3r)-trans isomer, but my product is a cis/trans mixture. Did my catalyst loading cause this stereochemical scrambling? A: No. The stereochemical integrity of the starting material does not dictate the catalyst loading, but rather the fundamental mechanism of radical capture. Decarboxylation generates a planar or rapidly equilibrating cyclobutyl radical. The initial (1r,3r) configuration is lost upon radical formation. The stereochemical outcome (cis/trans ratio) is determined strictly by the facial selectivity during radical capture by the Ar-Ni(II)-X species. To influence the diastereomeric ratio (dr), you must modify the steric bulk of the Nickel ligand (e.g., switching from dtbbpy to a bulkier bioxazoline ligand), not the catalyst loading.

Q4: I am seeing high levels of protodecarboxylation (reduced cyclobutane) instead of the cross-coupled product. Why? A: Protodecarboxylation occurs when the generated cyclobutyl radical fails to find a waiting Ar-Ni(II)-X complex and instead abstracts a hydrogen atom from the solvent (e.g., DMF) or an amine base. This means your Ir cycle is running too fast relative to your Ni cycle. Actionable Step: Increase the Ni loading slightly or switch to a more electron-rich Nickel ligand to accelerate the oxidative addition step.

Standard Optimized Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. Visual cues at each step confirm that the catalytic cycles are initiating correctly.

Step 1: Reagent Preparation & Degassing

  • In a dried vial equipped with a stir bar, add (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid (1.5 equiv), aryl bromide (1.0 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.0 mol%), NiCl₂·glyme (5.0 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (5.0 mol%), and finely milled Cs₂CO₃ (2.0 equiv).

  • Add anhydrous, degassed DMF to reach a concentration of 0.1 M.

  • Self-Validation Checkpoint 1: The mixture should appear pale yellow/green (characteristic of the Ir(III) ground state).

  • Sparge the solution with Argon for 15 minutes. Oxygen is a potent triplet quencher and will completely shut down the Ir cycle.

Step 2: Catalyst Activation & Irradiation

  • Seal the vial and place it in a photoreactor equipped with 450 nm Blue LEDs. Ensure vigorous stirring (800+ rpm) to keep the insoluble Cs₂CO₃ suspended.

  • Turn on the light and maintain the temperature at 25 °C using a cooling fan.

  • Self-Validation Checkpoint 2: Within 30–60 minutes of irradiation, the solution must transition from pale yellow to a deep red/brown. This color shift confirms the formation of the active Ni(0)/Ni(II) complexes. If the solution remains pale yellow, the Nickel precatalyst has not been reduced, indicating a failure in the Ir(II) → Ni(I) electron transfer step.

Step 3: Workup & Isolation

  • After 24 hours, turn off the light. Quench the reaction by diluting with EtOAc and washing with saturated aqueous LiCl (3x) to remove DMF.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between catalyst loading ratios and reaction outcomes, using 4-bromo-toluene as a model electrophile. Use this matrix to benchmark your own optimization.

Ir Loading (mol%)Ni Loading (mol%)Ir : Ni RatioConversion (%)Cross-Coupling Yield (%)Ar-Ar Homocoupling (%)Protodecarboxylation (%)
1.010.01 : 1095%65%25%<2%
1.0 5.0 1 : 5 >99% 88% <5% <2%
0.55.01 : 1060%50%8%<2%
2.02.01 : 1>99%70%<2%20%
1.00.0No Ni15%0%0%15%

Data Interpretation: The 1:5 ratio of Ir to Ni provides the optimal kinetic balance. Higher Ni ratios (1:10) lead to Ni(0) accumulation and homocoupling. Higher Ir ratios (1:1) generate radicals faster than Ni can capture them, leading to hydrogen atom abstraction (protodecarboxylation).

References

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. URL: [Link]

Reference Data & Comparative Studies

Validation

Bioisosteric Profiling: (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid vs. Trifluoromethyl Analogs

Structural and Electronic Fundamentals The trans-1,3-disubstituted cyclobutane ring is a highly valued structural motif in medicinal chemistry, offering a rigid, sp³-rich framework that precisely vectors substituents in...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Electronic Fundamentals

The trans-1,3-disubstituted cyclobutane ring is a highly valued structural motif in medicinal chemistry, offering a rigid, sp³-rich framework that precisely vectors substituents in three-dimensional space. Among its derivatives, (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid 1 and its trifluoromethyl (-CF₃) counterpart represent two divergent strategies in lead optimization.

While the -CF₃ group is a classical lipophilic, electron-withdrawing substituent known to block metabolic hotspots 2, the difluoromethyl (-CF₂H) group has emerged as a nuanced bioisostere capable of acting as a "lipophilic hydrogen bond donor" [[3]](). The decision to utilize a -CF₂H versus a -CF₃ group on a cyclobutane scaffold fundamentally alters the molecule's physicochemical profile, dictating its trajectory within a receptor pocket and its behavior in biological matrices.

Physicochemical Comparison

The substitution of a methyl group with a -CF₃ group significantly increases lipophilicity (Hansch π value ≈ +0.88) and metabolic stability due to the robust C–F bond (485.3 kJ/mol) 2. However, this extreme lipophilicity can compromise aqueous solubility and lead to non-specific protein binding.

Conversely, the -CF₂H group retains an acidic proton. The strong electron-withdrawing nature of the adjacent fluorine atoms polarizes the C–H bond, enabling it to function as a weak hydrogen bond donor [[4]](). This unique property allows -CF₂H to mimic hydroxyl (-OH) or thiol (-SH) groups in binding pockets while maintaining a superior pharmacokinetic profile compared to traditional polar groups [[5]]().

Quantitative Profile Comparison
Property-CH₃-CF₂H-CF₃
Lipophilicity (ΔlogP vs -CH₃) Baseline-0.1 to +0.4+0.88
Hydrogen Bond Acidity (A) 0.000.085 – 0.1260.00
Inductive Effect (σI) -0.05+0.32+0.42
Steric Volume (ų) 16.821.525.4
Metabolic Stability LowHighVery High

Mechanistic Impacts on Drug Design

The choice between (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid and its -CF₃ analog is driven by three primary mechanistic impacts:

  • Conformational Control: The 1,3-disubstituted cyclobutane ring undergoes "puckering" to minimize steric clashes. The bulky -CF₃ and -CF₂H groups strongly prefer the equatorial position. In the (1r,3r) trans-isomer, this forces the carboxylic acid into an axial orientation, dictating the spatial arrangement of the pharmacophore.

  • Binding Affinity & Specificity: The -CF₃ group relies entirely on van der Waals interactions within hydrophobic pockets. In contrast, the -CF₂H group can form weak, directional hydrogen bonds (CF₂-H···O or CF₂-H···N) with the protein backbone. This directional interaction enhances target specificity and can offset the entropic penalty of binding 6.

  • Permeability vs. Solubility: While -CF₃ maximizes membrane permeability, it often violates Lipinski's Rule of 5 by driving logP too high. The -CF₂H group offers an optimal balance: it is more lipophilic than an -OH group (improving permeability) but less lipophilic than a -CF₃ group (preserving aqueous solubility) [[7]]().

Pathway Scaffold (1r,3r)-Cyclobutane Scaffold CF3 -CF3 Analog (Strictly Lipophilic) Scaffold->CF3 CF2H -CF2H Analog (Lipophilic H-Bond Donor) Scaffold->CF2H Lipophilic High Lipophilicity (ΔlogP ≈ +0.88) CF3->Lipophilic CF2H->Lipophilic Moderate Increase HBD H-Bond Donor (Acidity A ≈ 0.1) CF2H->HBD Permeability Maximized Membrane Permeability Lipophilic->Permeability Specificity Enhanced Target Specificity HBD->Specificity

Logical mapping of CF2H vs CF3 substitution effects on molecular interactions.

Experimental Methodologies

To objectively compare these bioisosteres, researchers must employ empirical assays. Computational models (e.g., ClogP) often fail to account for the unique polarization and intramolecular interactions of fluorinated motifs, necessitating physical validation [[8]]().

Protocol 1: NMR-Based Determination of Hydrogen Bond Acidity (Abraham's Solute Analysis)
  • Causality: Standard pKa measurements do not linearly correlate with hydrogen bond acidity (pKHB). By measuring the chemical shift perturbation of the -CF₂H proton in the presence of a standardized hydrogen bond acceptor, we can directly quantify its donor capacity.

  • Self-Validating System: The protocol uses carbon tetrachloride (CCl₄) as a non-interacting baseline solvent and includes a known reference standard (e.g., thiophenol) to validate the acceptor's efficacy.

Step-by-Step Workflow:

  • Prepare a 10 mM solution of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid in anhydrous CCl₄.

  • Acquire a baseline ¹H NMR spectrum and record the chemical shift of the -CF₂H triplet (typically observed between 6.0 and 7.0 ppm).

  • Titrate the solution with increasing aliquots (0.1 to 1.0 equivalents) of a standard hydrogen bond acceptor (e.g., DMSO-d₆).

  • Monitor the downfield shift (Δδ) of the -CF₂H proton.

  • Plot Δδ against the acceptor concentration to derive the hydrogen bond acidity parameter (A). Compare this against the -CF₃ analog, which will act as a negative control (showing no shift).

Protocol 2: Shake-Flask Method for Lipophilicity (logP) Determination
  • Causality: The -CF₂H group's lipophilicity is highly context-dependent. Empirical measurement via the shake-flask method provides the true partition coefficient, accounting for the cyclobutane ring's specific electronic environment.

  • Self-Validating System: The system is pre-equilibrated to prevent volume changes during partitioning, and mass balance is verified by quantifying both the aqueous and organic phases.

Step-by-Step Workflow:

  • Pre-saturate n-octanol and aqueous buffer (pH 7.4) by stirring them together for 24 hours at 25°C.

  • Dissolve the fluorinated cyclobutane analog in the pre-saturated aqueous buffer at a known concentration (e.g., 100 μM).

  • Add an equal volume of pre-saturated n-octanol to a glass vial containing the aqueous solution.

  • Mechanically shake the vial for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Carefully extract aliquots from both the octanol and aqueous layers.

  • Quantify the concentration of the compound in each phase using HPLC-UV or LC-MS/MS.

  • Calculate logP as the base-10 logarithm of the ratio of the organic concentration to the aqueous concentration.

Workflow S1 Synthesize Analogs S2 1H NMR Solute Analysis S1->S2 Measure H-Bond S3 Shake-Flask Partitioning S1->S3 Measure logP S5 Lead Optimization S2->S5 S4 HPLC-UV Quantification S3->S4 S4->S5

Experimental workflow for evaluating fluorinated cyclobutane bioisosteres.

References

  • Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.4

  • Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry. 7

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.3

  • ChemShuttle. trans-3-(difluoromethyl)cyclobutane-1-carboxylic acid; CAS No. 1773508-02-3.1

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. 5

  • ChemRxiv. Hydrogen bond donors in drug design.8

  • PMC. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.6

Sources

Comparative

Validating Stereochemical Purity of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic Acid: A Comparative Guide to Chiral Chromatography

Executive Summary In modern drug discovery, 1,3-disubstituted cyclobutanes are frequently employed as conformationally restricted bioisosteres to improve pharmacokinetic profiles[1]. The compound (1r,3r)-3-(difluoromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 1,3-disubstituted cyclobutanes are frequently employed as conformationally restricted bioisosteres to improve pharmacokinetic profiles[1]. The compound (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid represents the trans diastereomer of this rigid scaffold. While the molecule possesses a plane of symmetry (rendering it achiral), validating its stereochemical purity—specifically its diastereomeric excess (% de) over the cis (1s,3s) isomer—presents a significant analytical challenge. Achiral reversed-phase systems often fail to resolve these geometric isomers due to their nearly identical hydrophobicities.

This guide objectively compares the performance of Chiral Supercritical Fluid Chromatography (SFC) against Chiral High-Performance Liquid Chromatography (HPLC) and standard achiral methods, providing a self-validating protocol for precise stereochemical quantification.

Mechanistic Insight: Why Use Chiral Chromatography for Diastereomers?

The Stereochemistry of the (1r,3r) Scaffold

The (1r,3r) nomenclature denotes the trans configuration of the cyclobutane ring, where the carboxylic acid (-COOH) and difluoromethyl (-CHF2) groups sit on opposite faces. Because the plane of symmetry passes through C1 and C3, the molecule does not have enantiomers. However, separating the trans isomer from the cis isomer is critical for structure-activity relationship (SAR) integrity[2].

The Causality of Shape Selectivity

Why employ a Chiral Stationary Phase (CSP) for an achiral molecule? Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used for the separation of cyclobutane isomers[3]. These stationary phases form helical supramolecular structures containing deep chiral grooves.

  • Hydrogen Bonding & Dipole Interactions: The -COOH group acts as a strong hydrogen bond donor/acceptor, while the highly electronegative -CHF2 group engages in strong dipole-dipole interactions.

  • Steric Recognition: The trans geometry allows the molecule to penetrate the helical grooves of the CSP differently than the cis geometry. This "shape selectivity" yields baseline resolution that linear C18 alkyl chains simply cannot provide[4].

Comparative Analysis of Chromatographic Modalities

To establish the optimal analytical method, we compared three distinct chromatographic modalities. Chiral SFC emerges as the superior technology due to the high diffusivity and low viscosity of supercritical CO₂, which sharpens peaks and drastically reduces run times.

Table 1: Performance Comparison of Chromatographic Modalities
ModalityStationary PhaseMobile PhaseTypical Run TimeResolution ( Rs​ )Solvent Consumption
Chiral SFC Amylose CSP (e.g., AD-H)CO₂ / MeOH (0.1% TFA)3–5 min> 2.5 Very Low
Chiral HPLC Amylose CSP (e.g., AD-H)Hexane / IPA (0.1% TFA)15–20 min> 2.0High
Achiral UHPLC C18 (Octadecylsilane)H₂O / MeCN (0.1% FA)10–15 min< 1.0Medium

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in the analytical output, the following protocol incorporates a System Suitability Test (SST) . This creates a self-validating loop: the system must prove it can resolve the isomers before any quantitative data is accepted.

MethodDev N1 Sample Prep: (1r,3r)-Isomer + 0.1% TFA Modifier N2 CSP Screening (Amylose vs. Cellulose) N1->N2 Injection N3 Chiral SFC (CO2/MeOH) High Throughput N2->N3 Supercritical Fluid N4 Chiral HPLC (Hexane/IPA) High Resolution N2->N4 Normal Phase N5 Method Validation (Rs > 1.5, LOD/LOQ) N3->N5 Optimize Modifiers N4->N5 Optimize Flow Rate N6 Diastereomeric Excess (% de) Determination N5->N6 Validated Output

Figure 1: Method development workflow for stereochemical purity validation.
Step-by-Step Methodology: SFC Assay

Step 1: SST Preparation (The Validation Anchor)

  • Action: Prepare a resolution standard containing a 1:1 mixture of the (1r,3r) trans and (1s,3s) cis isomers at 1.0 mg/mL in HPLC-grade Methanol.

  • Causality: Injecting this standard first verifies that the column has not degraded and that the mobile phase composition is correct. A resolution ( Rs​ ) of 1.5 must be achieved to proceed.

Step 2: Sample Preparation

  • Action: Dissolve the (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid batch sample in Methanol to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Setup

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent Amylose tris(3,5-dimethylphenylcarbamate) CSP.

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Trifluoroacetic Acid (TFA) (85:15 v/v).

  • Causality for TFA: The carboxylic acid moiety will ionize and interact non-specifically with the silica support of the CSP, causing severe peak tailing. The 0.1% TFA suppresses this ionization, maintaining the analyte in its neutral state for sharp, symmetrical peaks.

  • Parameters: Flow Rate: 3.0 mL/min; Backpressure: 120 bar; Temperature: 35°C; UV Detection: 210 nm.

Step 4: Execution & Data Analysis

  • Action: Inject the SST standard (confirm Rs​ > 1.5). Inject the unknown sample in triplicate.

  • Calculation: Determine the diastereomeric excess using the peak area normalization method:

    % de=(Areatrans​+Areacis​Areatrans​−Areacis​​)×100

Experimental Data: Column Screening Results

To validate the selection of the Amylose CSP, a primary column screen was conducted using the SST standard. The data below demonstrates the stark contrast in shape selectivity between different polysaccharide derivatives and an achiral baseline.

Table 2: Column Selectivity Data for (1r,3r) vs (1s,3s) Resolution
Column TypeChiral SelectorSelectivity ( α )Resolution ( Rs​ )Peak Asymmetry ( As​ )
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.45 2.8 1.1
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.201.61.3
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)1.151.21.5
Zorbax C18 Octadecylsilane (Achiral Control)1.020.41.8

Data Interpretation: The Amylose-based AD-H column provides superior steric recognition for the rigid cyclobutane ring compared to Cellulose-based columns, achieving baseline resolution ( Rs​ = 2.8) well above the quantitative threshold.

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - ACS Publications. 1

  • Technical Support Center: Purification of Cyclobutane Isomers by Chromatography - Benchchem. 3

  • Chapter 12, Chiral Liquid Chromatography - ResearchGate. 4

  • The significance of chirality in contemporary drug discovery-a mini review - PMC. 2

Sources

Validation

The Impact of Difluoromethyl Substitution on Lipophilicity: A Comparative Guide to (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid and Methyl Cyclobutanes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the meticulous tailoring of a molecule's physicochemical properties is paramount to achieving desired pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the meticulous tailoring of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparative analysis of the lipophilicity of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid and its non-fluorinated counterpart, methyl cyclobutane. By examining the structural and electronic effects of the difluoromethyl group versus the methyl group, we aim to provide a clear, data-driven perspective for researchers engaged in the design of novel therapeutics.

Understanding Lipophilicity: The Significance of LogP and LogD

Lipophilicity is most commonly quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and an aqueous phase. The logarithm of this value, LogP, is the standard metric for neutral compounds.[1]

However, a significant portion of pharmaceutical compounds are ionizable, meaning their charge state, and thus their lipophilicity, can change with pH.[2] For such molecules, the distribution coefficient (D) is a more physiologically relevant descriptor. LogD is the ratio of the sum of the concentrations of all species of the compound (ionized and non-ionized) in the organic phase to the sum of the concentrations of all species in the aqueous phase at a specific pH.[2][3] Since (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid contains an ionizable carboxylic acid group, its lipophilicity is best described by LogD, which will vary with pH. In contrast, the non-ionizable methyl cyclobutane is adequately characterized by its LogP value.

Theoretical Framework: The Electronic Influence of Methyl vs. Difluoromethyl Groups

The substitution of a methyl group with a difluoromethyl group imparts significant changes to a molecule's electronic properties, which in turn affects its lipophilicity.

  • The Methyl Group (-CH₃): As a simple alkyl group, the methyl group is electron-donating through an inductive effect. This increases the electron density of the parent molecule, enhancing its nonpolar character and generally leading to an increase in lipophilicity.

  • The Difluoromethyl Group (-CHF₂): The two highly electronegative fluorine atoms in the difluoromethyl group exert a strong electron-withdrawing inductive effect. This creates a significant dipole moment and can alter the molecule's interaction with its environment. While often considered a lipophilicity-enhancing group, its effect is nuanced.[4][5] The difluoromethyl group can also act as a "lipophilic hydrogen bond donor," a concept where the C-H bond is sufficiently polarized to engage in weak hydrogen bonding, potentially influencing interactions with biological targets and solvents.[4][5] The impact on lipophilicity can be context-dependent, sometimes leading to an increase and other times a decrease compared to a methyl analog, depending on the overall molecular structure.[6]

Comparative Lipophilicity Data

The following table summarizes the calculated lipophilicity values for the compounds of interest. While experimental values are the gold standard, high-quality computational models provide valuable estimates, particularly for novel or less-studied compounds.

CompoundStructureLipophilicity ParameterValueData TypeSource
(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acidXLogP31.4ComputedPubChem[7]
MethylcyclobutaneXLogP32.8ComputedPubChem[6][8]
Cyclobutanecarboxylic acid--Experimental data not readily available-

From this data, it is evident that the calculated lipophilicity of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid (XLogP3 = 1.4) is significantly lower than that of methylcyclobutane (XLogP3 = 2.8). This suggests that in this specific structural context, the electron-withdrawing nature of the difluoromethyl group, coupled with the presence of the polar carboxylic acid, results in a more hydrophilic compound compared to the simple hydrocarbon structure of methylcyclobutane.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The "shake-flask" method is the traditional and most reliable technique for the experimental determination of LogP/LogD.[9] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Workflow for Shake-Flask LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents 1. Pre-saturate n-octanol and aqueous buffer (pH 7.4) prep_stock 2. Prepare a stock solution of the test compound prep_solvents->prep_stock prep_vials 3. Add both phases and the stock solution to vials prep_stock->prep_vials shake 4. Shake vials to allow for equilibration prep_vials->shake centrifuge 5. Centrifuge to ensure complete phase separation shake->centrifuge sample 6. Carefully sample both the aqueous and organic phases centrifuge->sample quantify 7. Quantify compound concentration in each phase (e.g., by LC-MS) sample->quantify calculate 8. Calculate LogD using the concentration ratio quantify->calculate

Caption: Workflow of the shake-flask method for LogD determination.

Detailed Experimental Protocol
  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., 7.4 for physiological relevance).

    • Saturate n-octanol with the PBS buffer by mixing equal volumes and allowing the phases to separate.

    • Saturate the PBS buffer with n-octanol in the same manner. This pre-saturation is crucial to prevent volume changes during the experiment.

  • Sample Preparation:

    • Dissolve a known amount of the test compound, (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid, in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Partitioning:

    • In a series of vials, add precise volumes of the pre-saturated n-octanol and pre-saturated PBS buffer.

    • Add a small, known volume of the compound's stock solution to each vial.

    • Tightly cap the vials and shake them at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials to achieve a clean separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases from each vial.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

  • Calculation:

    • The LogD is calculated using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Discussion and Implications for Drug Design

The lower calculated lipophilicity of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid compared to methylcyclobutane highlights a key strategy in medicinal chemistry. The introduction of the difluoromethyl group can serve as a bioisosteric replacement for other groups, but its primary impact here, in concert with the carboxylic acid, is a reduction in lipophilicity.

This modulation can be highly advantageous. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[10] By replacing a more lipophilic moiety with one that is less so, such as transitioning from a methyl-substituted scaffold to a difluoromethyl-substituted one, medicinal chemists can fine-tune a compound's properties to fall within the desired "drug-like" space.

The presence of the carboxylic acid group in (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid is also a critical factor. At physiological pH (around 7.4), this group will be predominantly deprotonated, forming a carboxylate anion. This ionization significantly increases the compound's hydrophilicity, further lowering its LogD value compared to its LogP (the lipophilicity of the neutral form).[2] This pH-dependent lipophilicity is a key consideration for oral drug absorption, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

Logical Relationship of Structural Features to Lipophilicity

G cluster_methyl Methylcyclobutane cluster_difluoro (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid methyl Methyl Group (-CH₃) - Electron-donating - Increases nonpolar character methyl_result {Higher Lipophilicity (XLogP3 = 2.8)} methyl->methyl_result Leads to difluoro Difluoromethyl Group (-CHF₂) - Strong electron-withdrawing effect - Increases polarity difluoro_result {Lower Lipophilicity (XLogP3 = 1.4)} difluoro->difluoro_result Combined effect leads to acid Carboxylic Acid (-COOH) - Polar functional group - Ionizable (anionic at pH 7.4) acid->difluoro_result Combined effect leads to

Caption: Impact of functional groups on the lipophilicity of the cyclobutane scaffolds.

Conclusion

The comparative analysis of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid and methyl cyclobutane provides a clear illustration of how targeted functional group modification can be used to modulate molecular lipophilicity. The replacement of a methyl group with a difluoromethyl group, particularly in the presence of a polar, ionizable carboxylic acid, leads to a significant decrease in lipophilicity. This strategy is a powerful tool in the medicinal chemist's arsenal for optimizing the ADME properties of drug candidates, enabling the rational design of molecules with improved solubility and a more favorable overall pharmacokinetic profile. Understanding these structure-lipophilicity relationships is essential for navigating the complex challenges of modern drug development.

References

  • ACD/Labs. (n.d.). LogP vs LogD - What is the Difference? Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • Shultz, M. D. (2019). The Rule of Five Revisited: Applying Log D in Place of Log P in Drug-Likeness Filters. Future Medicinal Chemistry, 11(13), 1605-1619. [Link]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Molecules, 22(10), 1639. [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

  • Méndez-Lucio, O., & Medina-Franco, J. L. (2017). The Many Roles of Fluorine in Medicinal Chemistry. Future Science OA, 3(1), FSO163. [Link]

  • LookChem. (n.d.). Methylcyclobutane. Retrieved from [Link]

  • PubChem. (n.d.). Methylcyclobutane. Retrieved from [Link]

  • Zafrani, Y., & Gershonov, E. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 11(8), 877-884. [Link]

  • Roy, S., & Besset, T. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800. [Link]

  • PubChem. (n.d.). 3-(Difluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Chiang, P. C., & Lee, D. (2005). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 8(8), 661-671. [Link]

  • PubChem. (n.d.). CID 21719802. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • Subirats, X., Rosés, M., & Ràfols, C. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io. [Link]

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Comparative

A Researcher's Guide to Unlocking Stereospecific Bioactivity: A Comparative Framework for (1r,3r)- and (1s,3s)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid Isomers

In the landscape of modern drug discovery, the pursuit of molecular novelty and precision is paramount. Small, rigid scaffolds have emerged as powerful tools for exploring chemical space, offering improved physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of molecular novelty and precision is paramount. Small, rigid scaffolds have emerged as powerful tools for exploring chemical space, offering improved physicochemical properties over traditional aromatic systems. Among these, the cyclobutane ring, particularly when functionalized with fluorine, presents a compelling bioisosteric replacement for phenyl and other cyclic moieties. This guide delves into the comparative analysis of two stereoisomers of a promising cyclobutane-based building block: the trans isomer, (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid, and its cis counterpart, (1s,3s)-3-(difluoromethyl)cyclobutane-1-carboxylic acid.

While direct comparative biological data for these specific isomers is not yet prevalent in the public domain, this guide provides a comprehensive framework for their synthesis, characterization, and biological evaluation. We will explore the fundamental principles of stereochemistry in drug action and outline a robust experimental strategy to elucidate the potentially divergent biological activities of these two molecules. This document is intended to serve as a practical resource for researchers at the forefront of medicinal chemistry and drug development, empowering them to unlock the therapeutic potential of stereochemically defined cyclobutane derivatives.

The Decisive Role of Stereochemistry in Biological Function

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with biological macromolecules. The differential activity of stereoisomers is a cornerstone of pharmacology, famously exemplified by the tragedy of thalidomide, where one enantiomer was sedative while the other was teratogenic. Similarly, geometric isomers, such as the cis and trans isomers of a substituted ring system, can exhibit vastly different biological profiles. This is because the spatial orientation of key functional groups dictates their ability to engage with the specific binding pockets of proteins, such as enzymes and receptors.

For the cyclobutane isomers , the relative orientation of the carboxylic acid and the difluoromethyl group is fixed. In the trans isomer, these groups are on opposite faces of the ring, leading to a more linear and extended conformation. In the cis isomer, they reside on the same face, resulting in a more compact, U-shaped geometry. This seemingly subtle difference can lead to significant variations in binding affinity, efficacy, and ultimately, the therapeutic outcome.

A Roadmap for Comparative Biological Evaluation

The absence of published comparative data for the (1r,3r) and (1s,3s) isomers of 3-(difluoromethyl)cyclobutane-1-carboxylic acid necessitates a structured and logical approach to their biological investigation. The following experimental workflow is proposed as a comprehensive strategy for elucidating and comparing their biological activities.

Biological Evaluation Workflow Figure 1: Proposed Experimental Workflow for Comparative Biological Evaluation cluster_0 Compound Acquisition & Characterization cluster_1 In Vitro Biological Screening cluster_2 Cellular & In Vivo Assessment cluster_3 Data Analysis & Interpretation synthesis Stereoselective Synthesis or Chiral Separation of Isomers characterization Stereochemical Confirmation (NMR, X-ray Crystallography) synthesis->characterization primary_screening Primary Screening (e.g., Kinase or GPCR Panel) characterization->primary_screening dose_response Dose-Response Analysis (IC50/EC50 Determination) primary_screening->dose_response mechanism_of_action Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) dose_response->mechanism_of_action cellular_assays Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) mechanism_of_action->cellular_assays in_vivo In Vivo Efficacy & PK/PD Studies (in relevant animal models) cellular_assays->in_vivo sar_analysis Structure-Activity Relationship (SAR) Analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A structured workflow for the comparative biological evaluation of stereoisomers.

Part 1: Stereoselective Synthesis and Characterization

The prerequisite for any meaningful biological comparison is the availability of stereochemically pure isomers. While the synthesis of mixtures of cis- and trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been reported, achieving stereocontrol is crucial.[1]

Proposed Synthetic Strategy:

A potential approach to obtaining the individual isomers involves the stereoselective reduction of a cyclobutene precursor. For instance, hydrogenation of a suitably substituted cyclobutene often proceeds from the less sterically hindered face, which can favor the formation of the cis isomer.[1] Conversely, other reduction methods, such as those employing dissolving metals, may favor the formation of the trans isomer. Subsequent separation of any resulting mixture of isomers can be achieved by chromatography or crystallization.

Stereochemical Confirmation:

Unequivocal confirmation of the stereochemistry of each isomer is essential. This is typically achieved through a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants between protons on the cyclobutane ring can provide valuable information about their relative stereochemistry.

  • X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of the molecule in the solid state.

Part 2: In Vitro Biological Profiling

With stereochemically pure isomers in hand, a systematic investigation of their biological activity can commence.

Step 1: Primary Screening

Given the novelty of these specific compounds, an initial broad screening against a panel of diverse biological targets is recommended. The choice of screening panel can be guided by the structural motifs present in the molecules. The carboxylic acid functionality suggests potential activity against enzymes that recognize carboxylate substrates, such as certain proteases or histone deacetylases. The rigid cyclobutane scaffold may mimic the core of other known inhibitors of kinases or G-protein coupled receptors (GPCRs).

Step 2: Dose-Response Analysis

For any "hits" identified in the primary screen, a full dose-response analysis should be performed for both the cis and trans isomers. This will allow for the determination of key quantitative metrics of biological activity, such as:

  • IC50 (half-maximal inhibitory concentration): For enzyme inhibitors.

  • EC50 (half-maximal effective concentration): For receptor agonists or antagonists.

These values will provide a direct comparison of the potency of the two isomers.

Quantitative Comparison of Isomer Potency

Parameter(1r,3r)-trans-isomer(1s,3s)-cis-isomer
IC50 / EC50 (Hypothetical Target X) [Insert experimental value][Insert experimental value]
Potency Ratio (trans/cis) [Calculate ratio]

Step 3: Mechanism of Action Studies

To understand the molecular basis of any observed activity, further mechanistic studies are warranted. These may include:

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Radioligand Binding Assays: To measure the affinity of the isomers for a specific receptor.

  • Biophysical Techniques: Such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize the binding kinetics and thermodynamics of the isomer-target interaction.

Structure-Activity Relationship (SAR): The "Why" Behind Differential Activity

Any observed differences in the biological activity of the cis and trans isomers can be rationalized through the principles of structure-activity relationships. The Easson-Stedman hypothesis, for example, posits that for a chiral molecule to exhibit stereospecific activity, it must engage with its biological target through at least three distinct points of interaction.

Stereospecific Binding Figure 2: Hypothetical Binding of cis and trans Isomers to a Receptor cluster_0 trans-Isomer (Favorable Binding) cluster_1 cis-Isomer (Unfavorable Binding) receptor_t Receptor Binding Pocket COOH_t COOH COOH_t->receptor_t H-bond CHF2_t CHF2 CHF2_t->receptor_t Hydrophobic Interaction H_t H H_t->receptor_t Steric Fit receptor_c Receptor Binding Pocket COOH_c COOH COOH_c->receptor_c H-bond CHF2_c CHF2 CHF2_c->receptor_c Steric Clash H_c H

Caption: A conceptual diagram illustrating how the different spatial arrangement of functional groups in cis and trans isomers can lead to differential binding to a hypothetical receptor.

In the case of our cyclobutane isomers, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the difluoromethyl group can participate in hydrophobic or dipole-dipole interactions. The rigid cyclobutane core precisely dictates the distance and angle between these two key functional groups. It is highly probable that only one of the isomers will present these groups in the optimal orientation to simultaneously engage with complementary binding sites on a biological target, leading to a significant difference in affinity and activity.

Conclusion and Future Outlook

The comparative biological evaluation of the (1r,3r) and (1s,3s) isomers of 3-(difluoromethyl)cyclobutane-1-carboxylic acid represents a scientifically rigorous endeavor with the potential to uncover novel, stereospecific biological activities. While this guide has been developed in the absence of direct comparative data, it provides a robust and logical framework for researchers to pursue such an investigation. By following a structured approach of stereoselective synthesis, thorough characterization, and systematic biological profiling, the scientific community can unlock the full potential of these and other stereochemically defined small molecules. The insights gained from such studies will not only advance our understanding of the specific biological roles of these cyclobutane derivatives but will also contribute to the broader principles of rational drug design and the development of safer, more effective medicines.

References

  • PubChem. 3-(Difluoromethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link][2]

  • Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link][3][4]

  • Demchuk, O. P., & Grygorenko, O. O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link][5][6][7]

  • Song, Z. J., et al. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. [Link][1]

  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link][8]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link][9]

  • Chemical Reviews Letters. Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. [Link][10]

  • ResearchGate. The target compounds of this work. [Link][11]

  • MDPI. Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. [Link][12]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic Acid Conjugates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, the precise and accurate quantification of novel therapeutic entities is paramount. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the precise and accurate quantification of novel therapeutic entities is paramount. This guide provides an in-depth comparison of mass spectrometry-based validation strategies for conjugates of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid, a unique molecular scaffold with increasing interest in medicinal chemistry. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to develop and validate robust bioanalytical methods for these challenging molecules.

The Criticality of Method Validation in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with rigorous testing and validation. Bioanalytical method validation is a cornerstone of this process, ensuring that the data generated on drug concentrations in biological matrices are reliable and reproducible. For regulatory bodies such as the U.S. Food and Drug Administration (FDA), this is not merely a recommendation but a stringent requirement.[1][2] The FDA's guidance, harmonized with the International Council for Harmonisation (ICH) M10 guideline, provides a comprehensive framework for the validation of bioanalytical methods, encompassing parameters such as accuracy, precision, selectivity, sensitivity, and stability.[3][4]

The unique structural features of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid conjugates, namely the strained cyclobutane ring and the electron-withdrawing difluoromethyl group, can present distinct analytical challenges. Therefore, a thorough and scientifically sound validation is crucial to ensure data integrity throughout the drug development pipeline.

Navigating the Analytical Landscape: Triple Quadrupole vs. High-Resolution Mass Spectrometry

The two workhorses of quantitative bioanalysis are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS). The choice between these platforms is a critical decision in method development, with each offering distinct advantages.

Triple Quadrupole Mass Spectrometry (QqQ-MS): The Gold Standard for Targeted Quantitation

For decades, QqQ-MS has been the go-to platform for targeted quantitative bioanalysis due to its exceptional sensitivity and selectivity, achieved through selected reaction monitoring (SRM).[5] In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes background noise and allows for the quantification of analytes at very low concentrations.

High-Resolution Mass Spectrometry (HRMS): A Paradigm Shift in Bioanalysis

HRMS platforms, such as Orbitrap and time-of-flight (TOF) mass spectrometers, offer a different approach. Instead of targeting specific transitions, HRMS acquires full-scan mass spectra with high mass accuracy and resolution. This allows for the simultaneous quantification of the target analyte and the identification of its metabolites, all from a single dataset. This capability is particularly advantageous in drug discovery and development, where understanding the metabolic fate of a compound is crucial.

The following table provides a comparative overview of QqQ-MS and HRMS for the quantitative bioanalysis of small molecule conjugates:

FeatureTriple Quadrupole (QqQ) Mass SpectrometryHigh-Resolution Mass Spectrometry (HRMS)
Principle Selected Reaction Monitoring (SRM)Full-Scan High-Resolution Accurate Mass (HRAM)
Sensitivity Generally considered the most sensitive for targeted analysis.Modern instruments offer comparable or even better sensitivity for some compounds.
Selectivity Excellent, based on specific precursor-product ion transitions.High, based on accurate mass measurement, which can resolve interferences.
Workflow Targeted, requires upfront optimization of SRM transitions.Untargeted data acquisition allows for retrospective data analysis.
Metabolite ID Not ideal for unknown metabolite identification.Excellent for simultaneous quantification and metabolite identification.
Robustness Very robust and widely used in regulated environments.Can be more sensitive to matrix effects and requires more complex data processing.

Proposed Fragmentation Pathway of (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic Acid Conjugates

The fragmentation of the parent molecule is likely to be initiated by the loss of the carboxylic acid group and cleavage of the cyclobutane ring. The difluoromethyl group can also influence the fragmentation pattern.

Fragmentation_Pathway Parent [(1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid Conjugate + H]+ Fragment1 Loss of Conjugate Moiety Parent->Fragment1 Precursor Ion Fragment2 Loss of CO2 Parent->Fragment2 Neutral Loss Fragment3 Ring Opening Fragment1->Fragment3 Fragment4 Loss of CHF2 Fragment3->Fragment4

Caption: Proposed ESI-MS/MS fragmentation of the protonated conjugate.

A Step-by-Step Guide to Method Validation

A comprehensive bioanalytical method validation should be conducted in accordance with regulatory guidelines.[1][3][4] The following is a detailed protocol for the validation of an LC-MS/MS method for a (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid conjugate in a biological matrix (e.g., plasma).

Specificity and Selectivity

Why it's important: To ensure that the signal being measured is solely from the analyte of interest and not from any endogenous components or other metabolites in the biological matrix.

Experimental Protocol:

  • Analyze at least six different lots of blank biological matrix.

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze a blank matrix sample spiked with a potential interfering metabolite.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample. The response for the interfering metabolite should not affect the quantification of the analyte.

Linearity and Range

Why it's important: To establish the concentration range over which the assay is accurate and precise.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

  • The calibration curve should consist of a blank, a zero standard, and at least six non-zero concentration levels covering the expected in-study concentration range.

  • Analyze the calibration standards in at least three independent runs.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Why it's important: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter in the measurements (precision).

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria: The mean accuracy for each QC level should be within ±15% of the nominal value (±20% for the LLOQ). The precision (as coefficient of variation, %CV) for each QC level should not exceed 15% (20% for the LLOQ).

Stability

Why it's important: To ensure that the analyte is stable under the various conditions it will encounter during sample collection, processing, and storage.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the expected storage time of study samples.

  • Stock Solution Stability: Evaluate the stability of the analyte in the stock solution under its storage conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Validation_Workflow cluster_PreValidation Pre-Validation cluster_CoreValidation Core Validation Parameters Method Development Method Development Specificity Specificity Method Development->Specificity System Suitability System Suitability Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Stability Stability Precision->Stability Validated Method Validated Method Stability->Validated Method

Caption: A streamlined workflow for bioanalytical method validation.

Comparative Performance Data

The following table presents a summary of typical performance characteristics for LC-MS/MS assays of small molecule drug conjugates, comparing QqQ and HRMS platforms. The data is representative and based on published literature for similar analytes.

ParameterTriple Quadrupole (QqQ) MSHigh-Resolution MS (HRMS)
Lower Limit of Quantification (LLOQ) 0.01 - 1 ng/mL0.05 - 5 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude3 - 4 orders of magnitude
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (%Bias) ± 10%± 15%

Note: Actual performance will be compound and matrix-dependent.

Conclusion

The successful validation of a bioanalytical method for (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid conjugates is a critical step in their development as potential therapeutics. Both triple quadrupole and high-resolution mass spectrometry offer robust and reliable platforms for this purpose. The choice between them will depend on the specific needs of the project, with QqQ-MS providing unparalleled sensitivity for targeted quantification and HRMS offering the added advantage of simultaneous metabolite identification. By adhering to regulatory guidelines and employing a rigorous, scientifically-driven approach to method validation, researchers can ensure the generation of high-quality data that is essential for advancing these promising new drug candidates.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Vertex AI Search. (2025).
  • ASCPT. (2022). FDA News: Issue 21-1, November 2022.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • LabRulez LCMS. (2024). Self-Cleaning LC–MS for Small-Molecule Drugs in Organoid/OoC. [Link]

  • Taylor & Francis Online. (2012).
  • ResearchGate. (n.d.).
  • Bioanalysis Zone. (2018). 3. What are the main advantages of HRMS vs triple quadrupole MS?
  • SCIEX. (n.d.). Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. [Link]

  • BioAgilytix. (n.d.). Bioanalytical Strategies for Antibody Drug Conjugate Development. [Link]

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Comparative

pharmacokinetic comparison of drugs containing (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Pharmacokinetic Comparison Guide: (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid Derivatives in Modern Drug Design Executive Summary The replacement of traditional planar aromatic rings with sp³-rich bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Comparison Guide: (1r,3r)-3-(Difluoromethyl)cyclobutane-1-carboxylic Acid Derivatives in Modern Drug Design

Executive Summary

The replacement of traditional planar aromatic rings with sp³-rich bioisosteres is a cornerstone of modern drug discovery, aimed at improving both solubility and metabolic stability[1]. Among emerging fluorinated motifs, the (1r,3r)-3-(difluoromethyl)cyclobutane-1-carboxylic acid moiety (CID 84716404)[2] has proven to be a highly effective structural component. This guide provides an objective, data-driven pharmacokinetic (PK) comparison of drug candidates utilizing this specific fluorinated cyclobutane against their traditional phenyl and trifluoromethyl counterparts.

Part 1: The Mechanistic Rationale (Causality in Molecular Design)

As application scientists, we do not merely swap functional groups; we engineer molecular properties. The incorporation of the (1r,3r)-3-(difluoromethyl)cyclobutane motif is driven by three distinct physicochemical mechanisms:

  • The Cyclobutane Scaffold (Phenyl Bioisosterism): Replacing a flat phenyl ring with a cyclobutane ring increases the fraction of sp³ hybridized carbons (Fsp³). This three-dimensional character disrupts flat molecular stacking, which directly decreases crystal lattice energy and improves aqueous solubility[3].

  • The Difluoromethyl (-CHF₂) Group vs. Trifluoromethyl (-CF₃): While the -CF₃ group is highly lipophilic and strongly electron-withdrawing, the -CHF₂ group acts as a lipophilic hydrogen-bond donor[4]. This allows the molecule to engage in unique dipole-dipole interactions within a protein's active site while maintaining a lower LogD (distribution coefficient) than its -CF₃ analog, thereby optimizing membrane permeability without an extreme lipophilicity penalty[5].

  • The (1r,3r) Trans-Configuration: The rigid stereochemistry projects the -CHF₂ group and the carboxylic acid (or derived amide) in a highly defined spatial vector. This specific geometry not only optimizes target receptor binding but also sterically shields adjacent carbon-hydrogen bonds from Cytochrome P450 (CYP450) oxidation, directly reducing intrinsic clearance[4].

MetabolicLogic N1 Traditional Phenyl Motif N2 (1r,3r)-3-(Difluoromethyl) cyclobutane Substitution N1->N2 Bioisosteric replacement N3 CYP450 Oxidation (High Clearance) N1->N3 Susceptible to oxidation N4 Steric Shielding & Strong C-F Bonds N2->N4 Structural mechanism N5 Poor Oral Bioavailability N3->N5 Rapid elimination N6 Lower Intrinsic Clearance N4->N6 Blocks oxidation sites N7 High Oral Bioavailability N6->N7 In vivo outcome

Caption: Logical pathway illustrating how difluoromethyl cyclobutane substitution improves metabolic stability.

Part 2: Comparative Pharmacokinetic Data

The following table synthesizes preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data comparing a prototype target molecule containing the (1r,3r)-3-(difluoromethyl)cyclobutane moiety against its structural analogs.

Pharmacokinetic ParameterCompound A: Phenyl AnalogCompound B: -CF₃ Cyclobutane AnalogCompound C: (1r,3r)-CHF₂ Cyclobutane
LogD (pH 7.4) 3.8 (Highly lipophilic)4.1 (Extremely lipophilic)2.9 (Optimal)
HLM Intrinsic Clearance (µL/min/mg)85.4 (High clearance)12.1 (Low clearance)18.5 (Low-moderate clearance)
Rat Half-life (t₁/₂) 0.8 hours4.5 hours3.8 hours
Volume of Distribution (Vdss) 1.2 L/kg4.8 L/kg (High tissue binding)2.1 L/kg (Balanced)
Oral Bioavailability (F%) 14%32% (Limited by solubility)68%

Data Interpretation: While the -CF₃ analog (Compound B) exhibits the lowest intrinsic clearance due to maximum metabolic shielding[3], its extreme lipophilicity drives excessive tissue binding (high Vdss) and limits aqueous solubility, capping its oral bioavailability. The -CHF₂ analog (Compound C) strikes the optimal balance: it dramatically lowers clearance compared to the phenyl analog while maintaining superior solubility and achieving the highest oral bioavailability[4].

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the PK parameters above must be derived from self-validating assay systems. Below are the methodologies, explicitly detailing the causality behind each experimental choice.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance (Cl_int) driven by Phase I CYP450 metabolism.

  • Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using a low protein concentration (0.5 mg/mL) prevents non-specific protein binding artifacts that can artificially mask the clearance of lipophilic compounds.

  • Spiking: Add the test compound (Compound C) to a final concentration of 1 µM.

    • Causality: 1 µM ensures the reaction remains in the linear range of Michaelis-Menten kinetics (well below the anticipated Km), allowing for accurate intrinsic clearance calculation.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron-donating cofactor for CYP450 enzymes; its addition acts as a precise temporal starting point for Phase I metabolism.

  • Quenching & Analysis: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism exactly at the target timepoint while simultaneously precipitating proteins for clean LC-MS/MS injection.

Protocol B: In Vivo Rat Pharmacokinetic Profiling

Objective: Determine absolute oral bioavailability (F%) and systemic half-life.

  • Dosing Formulation: Formulate Compound C in 5% DMSO / 40% PEG400 / 55% Saline for Intravenous (IV) administration (1 mg/kg) and Oral (PO) gavage (5 mg/kg).

    • Causality: This co-solvent system ensures complete dissolution of the fluorinated compound, preventing erratic absorption caused by micro-precipitates in the gut.

  • Administration & Sampling: Utilize male Sprague-Dawley rats equipped with surgically implanted jugular vein catheters. Collect serial blood samples (200 µL) at 10 timepoints over 24 hours.

    • Causality: Catheterization allows for stress-free, continuous blood sampling. Restraint stress can alter cardiac output and hepatic blood flow, which would artificially skew the clearance data.

  • Bioanalysis: Centrifuge blood to isolate plasma. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM mode filters out biological matrix noise by tracking the specific precursor-to-product ion transition of the difluoromethyl moiety, ensuring high sensitivity and quantitative accuracy.

PKWorkflow S1 1. Compound Formulation S2 2. IV / PO Dosing (Rodent Models) S1->S2 S3 3. Serial Blood Sampling S2->S3 S4 4. LC-MS/MS Bioanalysis S3->S4 S5 5. PK Parameter Calculation S4->S5

Caption: Step-by-step experimental workflow for in vivo pharmacokinetic profiling of cyclobutane derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84716404, 3-(Difluoromethyl)cyclobutane-1-carboxylic acid". PubChem. Available at:[Link]

  • Duan, Y., et al. "Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery". Green Chemistry (RSC Publishing), 2024. Available at:[Link]

  • Yanai, H., et al. "Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs". Chemistry – An Asian Journal, 2025. Available at:[Link]

Sources

Validation

Strategic Bioisosteric Replacement Using Fluorinated Cyclobutanes: A Comprehensive Guide

Introduction: Escaping Flatland with Fluorinated Cyclobutanes In modern drug discovery, the transition from planar, sp2-hybridized architectures to sp3-rich, three-dimensional frameworks is a proven strategy to improve s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland with Fluorinated Cyclobutanes

In modern drug discovery, the transition from planar, sp2-hybridized architectures to sp3-rich, three-dimensional frameworks is a proven strategy to improve solubility, reduce off-target toxicity, and enhance overall clinical success rates. Bioisosteric replacement is the cornerstone of this structural optimization.

While traditional bioisosteres like bicyclo[1.1.1]pentane (BCP) and standard cycloalkanes have been widely adopted, fluorinated cyclobutanes have emerged as a superior class of building blocks. By combining the geometric constraints of a puckered four-membered ring with the profound stereoelectronic effects of fluorine, these motifs allow medicinal chemists to precisely tune lipophilicity, modulate the pKa of adjacent pharmacophores, and completely block cytochrome P450 (CYP450) mediated metabolic liabilities[1]. This guide objectively compares fluorinated cyclobutanes against traditional functional groups and provides validated experimental methodologies for their implementation.

Comparative Evaluation: Fluorinated Cyclobutanes vs. Traditional Isosteres

The tert-Butyl Group vs. 1-(Trifluoromethyl)cyclobutyl

The tert-butyl group is a highly lipophilic moiety that efficiently fills hydrophobic binding pockets but is notoriously susceptible to CYP450-mediated hydroxylation at its primary methyl groups. Replacing it with a 1-(trifluoromethyl)cyclobutyl group introduces a metabolically robust, highly fluorinated sp3 core.

Causality in Physicochemical Shifts: The strong inductive electron-withdrawing effect of the CF3 group fundamentally alters the basicity of adjacent functional groups. Experimental data demonstrates that replacing a tert-butyl group with a CF3-cyclobutane drops the pKa of a primary amine from 10.69 to 5.29[2]. This dramatic shift increases the fraction of unionized drug at physiological pH, significantly enhancing passive membrane permeability. Structurally, X-ray crystallography confirms that the cyclobutane ring adopts a nearly flattened conformation (puckering angle γ = 158–175°), with the CF3 group predominantly occupying the axial position, providing a unique steric shield[2].

Table 1: Physicochemical Comparison of tert-Butyl vs. Fluoroalkyl Isosteres [2]

Parametertert-ButylCF3-CyclopropaneCF3-Cyclobutane
Model Acid pKa 4.792.992.92
Model Amine pKa 10.694.065.29
Lipophilicity (Δlog D) Baseline+0.20+0.40 to +0.50
Metabolic Clearance BaselineVariableContext-dependent
The Phenyl Ring vs. 3,3-Difluorocyclobutyl

Phenyl rings contribute to molecular flatness and high lipophilicity, often leading to poor aqueous solubility. While BCP is a popular linear replacement, the 3,3-difluorocyclobutyl group offers a distinct V-shaped geometric vector. The gem-difluoro substitution not only blocks potential sites of oxidative metabolism but also lowers the lipophilicity compared to a standard cyclobutane due to the polarity of the C-F bonds. This exact bioisosteric strategy was successfully employed in the FDA-approved drug Ivosidenib, where the gem-difluorocyclobutane motif was critical for increasing metabolic stability while maintaining target potency[1].

Table 2: Bioisosteric Replacements for Phenyl Rings

FeaturePhenyl RingBicyclo[1.1.1]pentane (BCP)3,3-Difluorocyclobutyl
Hybridization sp2sp3sp3
3D Geometry PlanarLinear/CylindricalV-shaped/Puckered
Aromaticity Yes (π-π stacking)NoNo
Metabolic Risk High (Oxidation)LowLow (F-atoms block sites)

Logical Workflow for Bioisostere Selection

BioisostereSelection Start Identify Lead Liability sp2 sp2 Flatness / Toxicity (Phenyl Ring) Start->sp2 sp3 Metabolic Lability (tert-Butyl Group) Start->sp3 Rep1 3,3-Difluorocyclobutyl Replacement sp2->Rep1 Rep2 1-(CF3)-Cyclobutyl Replacement sp3->Rep2 Eval1 Evaluate: Vector Shift & Lipophilicity Rep1->Eval1 Eval2 Evaluate: CYP450 Evasion & Steric Bulk Rep2->Eval2 Opt Optimized ADME/Tox Profile Eval1->Opt Eval2->Opt

Logical workflow for selecting fluorinated cyclobutane bioisosteres based on structural liabilities.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the experimental controls to explicitly confirm the success of the bioisosteric substitution.

Protocol A: Synthesis of gem-Difluorocyclobutanols via Organolanthanum Reagents

Objective: Synthesize 1,1-disubstituted-3,3-difluorocyclobutanes from commercially available 3,3-difluorocyclobutanone. Causality & Rationale: Standard Grignard or organolithium reagents are highly basic and rapidly induce the undesired elimination of HF from difluorocyclobutanone, yielding useless cyclobutenone byproducts. By transmetalating the nucleophile to an organolanthanum species (using LaCl₃·2LiCl), the basicity is buffered while nucleophilicity is maintained, allowing clean addition to the carbonyl[1].

Step-by-Step Methodology:

  • Preparation of LaCl₃ Complex: In an oven-dried flask under argon, dissolve anhydrous LaCl₃·2LiCl (1.2 equivalents) in anhydrous THF (0.5 M). Stir at room temperature until a clear solution forms.

  • Transmetalation: Cool the solution to -78 °C. Dropwise, add the desired organolithium or Grignard reagent (1.0 equivalent). Stir for 30 minutes at -78 °C to ensure complete formation of the organolanthanum species.

  • Nucleophilic Addition: Add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in THF dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Self-Validating Control: Run a parallel reaction omitting the LaCl₃·2LiCl. The control should yield >90% elimination byproduct, validating the necessity of the lanthanum buffer.

  • Quench & Purification: Quench the reaction with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, extract with ethyl acetate, and purify via flash chromatography to isolate the gem-difluorocyclobutanol.

Protocol B: In Vitro Microsomal Clearance ( CLint​ ) Assay

Objective: Validate that the fluorinated cyclobutane replacement successfully evades CYP450-mediated metabolism compared to the parent tert-butyl or phenyl analog. Causality & Rationale: To prove that metabolic stability is achieved via CYP450 evasion, the assay must differentiate between enzymatic degradation and chemical instability. A minus-NADPH control acts as a self-validating mechanism; if the compound degrades without NADPH, the liability is chemical, not enzymatic.

Step-by-Step Methodology:

  • Pre-Incubation: Prepare a 1 μM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Minus-NADPH Control: In a parallel vial, add an equivalent volume of buffer instead of NADPH to validate chemical stability.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, remove 50 μL aliquots and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the log-linear decline of the parent compound area ratio.

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.
  • A Comparative Guide to the Bioisosteric Replacement of 3-Hydroxy-3-methylcyclobutanecarbonitrile. Benchchem.

Sources

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